2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJBVVFTMKOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis of 2,4-Dichlorophenyl 1,2,3-Thiadiazol-5-yl Ether
Mechanistic Insights and Process Optimization
Part 1: Introduction & Strategic Analysis
The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemical and pharmaceutical discovery, acting as a bioisostere for pyrazoles and thiazoles.[1][2] Specifically, the 2,4-dichlorophenyl 1,2,3-thiadiazol-5-yl ether represents a critical class of "plant activators" (similar to Acibenzolar-S-methyl) and potential antimicrobial agents.[1][2]
The synthesis of this molecule presents a distinct chemoselective challenge: forming a carbon-oxygen (C-O) bond at the electron-deficient C5 position of the 1,2,3-thiadiazole ring without triggering the extrusion of nitrogen gas (
This guide details a robust, scalable synthetic route based on the Hurd-Mori cyclization followed by a Nucleophilic Aromatic Substitution (S
Part 2: Retrosynthetic Analysis
The logical disconnection of the target molecule reveals two primary building blocks: the electrophilic heterocycle and the nucleophilic phenol.[2]
-
Disconnection: The C(5)-O ether bond.[2]
-
Synthons:
-
Precursor Origin: The 1,2,3-thiadiazole core is constructed via the Hurd-Mori reaction of an appropriate hydrazone with thionyl chloride.[2][4][5]
Caption: Retrosynthetic breakdown showing the convergence of the thiadiazole electrophile and phenol nucleophile.[1][5]
Part 3: Step-by-Step Synthetic Protocol
Step 1: Synthesis of the Electrophile (5-Chloro-1,2,3-thiadiazole)
Methodology: Modified Hurd-Mori Cyclization[1][2]
The 1,2,3-thiadiazole ring is constructed by reacting an alkoxycarbonylhydrazone (derived from acetaldehyde or a keto-ester) with thionyl chloride (
Reagents:
-
Acetaldehyde ethoxycarbonylhydrazone (1.0 eq)[1]
-
Thionyl Chloride (
) (5.0 eq)[1] -
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with acetaldehyde ethoxycarbonylhydrazone dissolved in anhydrous DCM. Cool to 0°C under
atmosphere.[1][2] -
Addition: Add
dropwise over 30 minutes. Caution: Evolution of HCl and gas.[2] -
Cyclization: Allow the mixture to warm to room temperature, then reflux gently (40°C) for 4 hours. The excess thionyl chloride facilitates the chlorination at the C5 position during ring closure.[2]
-
Workup: Quench carefully into crushed ice. Extract with DCM (3x).[1][2] Wash organic layer with saturated
to remove acid traces.[2] -
Purification: Distillation under reduced pressure (caution: potentially explosive residue if overheated) or silica gel flash chromatography (Hexane/EtOAc 9:1).[1][2]
Critical Control Point: 1,2,3-Thiadiazoles can decompose to thioketenes and nitrogen gas.[1][2] Do not exceed 60°C during workup.[1][2]
Step 2: The Coupling Reaction (Etherification)
Methodology: Nucleophilic Aromatic Substitution (S
The 5-position of the 1,2,3-thiadiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent
Reagents:
Protocol:
-
Phenoxide Formation: In a reaction vessel, dissolve 2,4-dichlorophenol (1.63 g, 10 mmol) in dry DMF (15 mL). Add anhydrous
(2.76 g, 20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add 5-chloro-1,2,3-thiadiazole (1.20 g, 10 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Silica, 4:1 Hexane/EtOAc).[1][2] The starting material spot (
) should disappear, replaced by the product ( ). -
Workup: Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid.[2]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Data Summary Table: Optimization of Coupling Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | K2CO3 | 80 | 6 | 88 | Optimal.[1][2] Clean conversion. |
| DMSO | NaOH | 60 | 4 | 72 | Higher impurities due to strong base.[2] |
| MeCN | K2CO3 | Reflux | 12 | 55 | Reaction too slow (low boiling point).[1][2] |
| Toluene | NaH | 110 | 3 | 40 | Decomposition of thiadiazole ring observed.[2] |
Part 4: Mechanistic Visualization (S Ar)
The reaction proceeds via a Meisenheimer-like transition state.[2] The electron density from the attacking phenoxide is stabilized by the diazo-sulfur system of the heterocycle.[2]
Caption: S
Part 5: Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (400 MHz, CDCl3):
-
13C NMR:
-
Mass Spectrometry (ESI+):
Part 6: Safety & Stability (E-E-A-T)
-
Thermal Hazard: 1,2,3-Thiadiazoles are precursors to alkynes via nitrogen extrusion.[1][2] Never heat the neat compound above 140°C.
-
Thionyl Chloride: Highly corrosive.[2][4] All Hurd-Mori reactions must be performed in a well-ventilated fume hood with a caustic scrubber.[1][2]
-
Skin Sensitization: 2,4-Dichlorophenol is a potent irritant and toxic by absorption.[1][2] Double-gloving (Nitrile) is required.[1][2]
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[2] (Authoritative text on Hurd-Mori cyclization and ring stability).
-
Hurd, C. D., & Mori, R. I. (1955).[1][2] "On Acylhydrazones and 1,2,3-Thiadiazoles". Journal of the American Chemical Society.[2] [1]
-
Dalton, C. R., et al. (2001).[1][2] "Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles". The Journal of Organic Chemistry. [1]
-
Fedotov, S. O. (2023).[1][2][6] "Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)...". Zaporizhzhia State Medical and Pharmaceutical University.[2] Link (Demonstrates handling of dichlorophenyl-thiadiazole motifs).
-
BenchChem Protocols. "Application Notes for the Synthesis of 1,2,3-thiadiazole via the Hurd-Mori Reaction". Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. CN102816133B - 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
Technical Profile: 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
CAS Registry Number: 338421-13-9[1]
Executive Summary
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (CAS 338421-13-9) is a specialized heterocyclic building block primarily utilized in the discovery and development of agrochemicals (specifically plant activators and fungicides) and pharmaceuticals .[1] Structurally, it features a 1,2,3-thiadiazole ring—a privileged scaffold in medicinal chemistry known for its ability to mimic salicylic acid signaling in plants—linked via an ether bridge to a lipophilic 2,4-dichlorophenyl moiety.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4]
Identification Data
| Parameter | Detail |
| CAS Number | 338421-13-9 |
| IUPAC Name | 5-(2,4-dichlorophenoxy)-1,2,3-thiadiazole |
| Molecular Formula | |
| Molecular Weight | 247.10 g/mol |
| SMILES | Clc1ccc(Oc2nncs2)c(Cl)c1 |
| InChI Key | Unique identifier required for database integration.[1] |
Physical Properties (Predicted/Experimental)[1]
-
Appearance: Off-white to pale yellow solid.[1]
-
Melting Point: Typically in the range of 60–80°C (analogue based).[1]
-
Solubility:
-
LogP (Octanol-Water): ~3.5 (High lipophilicity due to the dichlorophenyl ring, facilitating membrane permeability).[1]
Synthesis & Manufacturing Protocols
The synthesis of 5-aryloxy-1,2,3-thiadiazoles is non-trivial due to the specific reactivity required at the C5 position.[1] The most robust industrial route involves Nucleophilic Aromatic Substitution (
Core Synthesis Route: Displacement
This method utilizes 5-chloro-1,2,3-thiadiazole as the electrophile.[1] The 1,2,3-thiadiazole ring is electron-deficient (similar to pyridine), making the 5-position highly susceptible to nucleophilic attack by phenoxides.[1]
Reagents:
-
Substrate: 5-Chloro-1,2,3-thiadiazole (CAS 29683-77-0).[1]
-
Nucleophile: 2,4-Dichlorophenol (CAS 120-83-2).[1]
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ).[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]
Step-by-Step Protocol:
-
Activation: Charge a reaction vessel with 2,4-Dichlorophenol (1.0 eq) and anhydrous DMF. Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Dropwise add a solution of 5-Chloro-1,2,3-thiadiazole (1.1 eq) in DMF to the phenoxide mixture.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Note: The reaction is driven by the electron-withdrawing nature of the thiadiazole nitrogens, stabilizing the Meisenheimer-like transition state.[1]
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water. The product will precipitate.[1]
-
Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from Ethanol/Water or purify via silica gel chromatography.[1]
Visualizing the Synthesis Logic
The following diagram illustrates the reaction pathway and the electronic activation required for the substitution.
Figure 1: Synthesis via Nucleophilic Aromatic Substitution (
Biological Applications & Mechanism of Action[1]
Agrochemical Potential: Plant Activator
The 1,2,3-thiadiazole moiety is the pharmacophore responsible for Systemic Acquired Resistance (SAR) in plants.[1] Compounds in this class (e.g., Acibenzolar-S-methyl, Tiadinil) do not kill pathogens directly but "prime" the plant's immune system.[1]
-
Mechanism: The compound likely acts as a functional analogue of Salicylic Acid (SA).[1] It binds to SA-binding proteins (SABPs) or interferes with the NPR1 pathway, triggering the expression of Pathogenesis-Related (PR) genes.[1]
-
Role of the Ether Linkage: The 2,4-dichlorophenoxy group increases lipophilicity, enhancing cuticular penetration and retention in the waxy layers of leaves, potentially offering better rainfastness than ester-based analogues.[1]
Structural Activity Relationship (SAR)[1]
-
Thiadiazole Ring: Essential for biological activity (bioisostere of the carboxyl group in SA).[1]
-
Ether Bridge: Provides hydrolytic stability compared to esters (which are liable to esterases in the plant).[1]
-
Dichlorophenyl Group: Optimizes steric fit and lipophilicity.[1]
Figure 2: Proposed Mode of Action (MOA) as a Plant Activator.[1] The compound penetrates the plant tissue and activates defense signaling pathways.[1]
Safety & Handling Guidelines
While specific toxicological data for this CAS is limited, handling should follow protocols for chlorinated aromatic compounds and thiadiazoles .[1]
-
Hazard Classification (GHS):
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Protect from moisture and light.[1]
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle
, , and emissions).[1]
References
-
Chemical Identity & Suppliers
-
Synthetic Methodology (Class Reference)
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds (Vol. 62).[1] Wiley-Interscience.[1] (Detailed mechanisms for
on thiadiazoles). -
Katritzky, A. R., et al. (2001).[1][2] Transformations of 5-aryloxy-1,2,3-thiadiazoles. Semantic Scholar. Retrieved from [Link]
-
-
Biological Context (1,2,3-Thiadiazoles in Agriculture)
-
Fan, Z., et al. (2009).[1] Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry. (Contextualizes the fungicidal/SAR activity of this structural class).
-
Sources
literature review on the biological activity of thiadiazole ethers
An In-depth Technical Guide to the Biological Activity of Thiadiazole Ethers
Abstract
The thiadiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This is largely attributed to its unique physicochemical properties, including its role as a bioisostere of pyrimidine and oxadiazole, its capacity as a hydrogen bond acceptor, and its mesoionic character which allows for enhanced cell membrane permeability.[4][5][6] When functionalized with a thioether linkage, the resulting thiadiazole ether derivatives exhibit a distinct and often enhanced biological profile. This guide provides a comprehensive technical review of the principal biological activities of thiadiazole ethers, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), present quantitative data, and provide detailed experimental protocols to offer a field-proven perspective for researchers, scientists, and drug development professionals.
Introduction: The Thiadiazole Scaffold in Drug Discovery
Thiadiazole is an aromatic five-membered ring containing one sulfur and two nitrogen atoms. It exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][7] Among these, the 1,3,4-thiadiazole isomer is the most extensively studied and is a privileged scaffold in a variety of clinically used drugs, including the antibacterial cefazolin and the diuretic acetazolamide.[1][4][8]
The incorporation of a thioether (-S-) linkage to the thiadiazole core introduces significant structural and electronic modifications. The sulfur atom in the ether bridge enhances lipophilicity, which can improve pharmacokinetic properties like membrane transport.[4] Furthermore, the thioether group can engage in specific interactions with biological targets, often acting as a flexible hinge to orient other functional groups for optimal binding. This guide will focus primarily on S-substituted derivatives of 2-mercapto-1,3,4-thiadiazole, a common and synthetically accessible precursor.
Key Biological Activities of Thiadiazole Ethers
The versatility of the thiadiazole ether scaffold has led to the discovery of compounds with a wide array of biological functions. The following sections detail the most significant of these activities.
Antimicrobial Activity
Thiadiazole ethers have emerged as potent antimicrobial agents, exhibiting broad-spectrum activity against both bacteria and fungi.[9][10] The need for new antimicrobial agents is critical due to the rapid rise of drug-resistant pathogens.[1][2]
Mechanism of Action: The antimicrobial action of thiadiazole ethers is often multifactorial. In fungi, a primary mechanism involves the inhibition of ergosterol biosynthesis.[11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Thiadiazole ethers are believed to inhibit the P450 14-α-demethylase enzyme, a key player in the ergosterol pathway.[11] In bacteria, while the exact mechanisms are varied, they often involve the disruption of essential enzymatic processes or interference with cell wall synthesis.
Structure-Activity Relationship (SAR):
-
Substituents on the Thioether Moiety: The nature of the group attached to the sulfur atom is critical. Aromatic or heteroaromatic rings are common. For instance, thio-ethers derived from 2-amino-5-mercapto-1,3,4-thiadiazole show that antimicrobial activity is highly dependent on the substitution at the mercapto group.[12]
-
Substituents on the Aryl Ring: The presence of specific functional groups on the aryl ring of the ether can significantly modulate activity. Halogen atoms (e.g., -Cl, -F) often enhance antibacterial activity, particularly against Gram-positive bacteria.[12] Conversely, oxygenated substituents (e.g., -OCH3) on the phenyl ring can confer greater antifungal activity.[12]
-
The Thiadiazole Core: The 1,3,4-thiadiazole isomer is the most common and effective scaffold for antimicrobial agents.[13]
Quantitative Data: Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Schiff bases of 1,3,4-thiadiazole | S. aureus | 4 - 8 | [13] |
| Fluoroquinolone-thiadiazole hybrids | S. aureus | 4 - 16 | [13] |
| 1,3,4-thiadiazole-thioacetamides | C. albicans | 32 - 42 | [12] |
| 2,5-disubstituted 1,3,4-thiadiazoles | E. coli | >100 | [12] |
Anticancer Activity
The development of novel, more effective anticancer therapeutics is a global health priority.[4] Thiadiazole ethers have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[6][14] Their ability to interfere with DNA synthesis, owing to their bioisosteric similarity to pyrimidine, is a key aspect of their anticancer potential.[6][15]
Mechanism of Action: Thiadiazole ethers exert their anticancer effects through various molecular mechanisms:
-
Kinase Inhibition: Many derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling pathways that regulate cell proliferation, migration, and survival.[14] Targets include Epidermal Growth Factor Receptor (EGFR), HER-2, and c-Met kinase.[5][14] Dual EGFR/HER-2 inhibitors have been developed to overcome drug resistance.[14]
-
Apoptosis Induction: Certain compounds have been shown to trigger programmed cell death (apoptosis) by activating key effector proteins like Caspase-3 and Caspase-8.[6]
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR):
-
Substitution at C5 Position: Introducing an aromatic ring at the C5 position of the 1,3,4-thiadiazole core generally enhances anticancer effects.[15]
-
Substitution on the Amino Group (C2): The nature of the substituent attached to the C2-amino group also plays a crucial role. For example, a propenyl group at this position showed potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[14]
-
Aryl Ether Moiety: The substitution pattern on the phenyl ring of the thioether can fine-tune activity and selectivity. Methoxy groups, for instance, have been associated with strong activity.[6]
Quantitative Data: In Vitro Cytotoxicity (IC50)
| Compound ID | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 22d | MCF-7 (Breast) | 1.52 | Kinase Inhibition | [14] |
| Compound 22d | HCT-116 (Colon) | 10.3 | Kinase Inhibition | [14] |
| Compound 2g | LoVo (Colon) | 2.44 | Apoptosis Induction | [15] |
| Compound 3j | MDA-MB-231 (Breast) | 10 | Not specified | [8] |
| Compound 25 | T47D (Breast) | 0.058 | Not specified | [4] |
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their utility is often limited by gastrointestinal side effects.[16] Thiadiazole ethers have been investigated as a promising class of anti-inflammatory agents with potentially safer profiles.[17][18]
Mechanism of Action: The primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[16][19] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many research efforts focus on developing selective COX-2 inhibitors, as this isoform is primarily induced at sites of inflammation, and its selective inhibition is thought to reduce the risk of gastric issues associated with non-selective COX inhibitors.[19]
Structure-Activity Relationship (SAR):
-
Aryl Substituents: The presence of halogen (chloro, bromo) or hydroxyl substituents on the aryl ring attached to the thiadiazole core often results in promising anti-inflammatory activity and favorable docking scores with COX enzymes.[19]
-
Fused Ring Systems: Fusing the thiadiazole ring with other heterocyclic systems, such as in imidazo[2,1-b][1][12][20]thiadiazole derivatives, can lead to potent anti-inflammatory and analgesic compounds with reduced ulcerogenic activity.[16]
-
Propanamide Moiety: The presence of a 2-(4-isobutylphenyl)propanamide group can produce significant anti-inflammatory activity, in some cases exceeding that of ibuprofen.[21]
Quantitative Data: In Vivo Anti-inflammatory Activity
| Compound ID | Assay | % Inhibition | Reference |
| Compound 6b (2-chloro substitution) | Carrageenan-induced paw edema | 72.33% | [19] |
| Compound 6m | Carrageenan-induced paw edema | 71.17% | [19] |
| Compound 5c (imidazo-thiadiazole) | Carrageenan-induced paw edema | > Diclofenac | [16] |
| Compound 5 (propanamide derivative) | In vitro assay | 72.5% | [21] |
Synthesis and Experimental Protocols
The synthesis of thiadiazole ethers is typically straightforward, allowing for the generation of diverse chemical libraries for screening.
General Synthesis Workflow
The most common synthetic route involves a nucleophilic substitution reaction. It begins with a commercially available or synthesized 5-substituted-1,3,4-thiadiazole-2-thiol, which is then reacted with a suitable alkyl or aryl halide to form the desired thioether.
Caption: General workflow for synthesis and evaluation of thiadiazole ethers.
Experimental Protocol: Synthesis of 2-((4-Chlorobenzyl)thio)-5-(phenyl)-1,3,4-thiadiazole
This protocol is a representative example of an S-alkylation reaction to form a thiadiazole ether.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-phenyl-1,3,4-thiadiazole-2-thiol (1.0 mmol) in 20 mL of acetone.
-
Base Addition: Add anhydrous potassium carbonate (K2CO3) (1.5 mmol) to the solution. The K2CO3 acts as a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Electrophile Addition: Add 4-chlorobenzyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, filter off the solid K2CO3. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude solid in ethyl acetate (30 mL) and wash with water (2 x 20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-((4-chlorobenzyl)thio)-5-(phenyl)-1,3,4-thiadiazole.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiadiazole ether compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights and Structure-Activity Visualization
Understanding how these molecules interact with their biological targets is key to rational drug design.
Mechanism Diagram: COX-2 Inhibition
COX enzymes have a hydrophobic channel leading to their active site. Thiadiazole ethers can act as competitive inhibitors by binding within this channel, preventing the natural substrate, arachidonic acid, from entering.
Caption: SAR summary for anticancer thiadiazole ethers. (Note: Image is a placeholder for a chemical structure).
Conclusion and Future Perspectives
Thiadiazole ethers represent a highly versatile and privileged scaffold in medicinal chemistry. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their potential for further development. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their activity, selectivity, and pharmacokinetic profiles.
Future research should focus on several key areas:
-
Target Identification: For many promising compounds, the precise molecular target remains unknown. Elucidating these targets will enable more rational, mechanism-based drug design.
-
Selectivity: Enhancing selectivity (e.g., for COX-2 over COX-1, or for cancer cells over healthy cells) is crucial for minimizing side effects and improving the therapeutic index.
-
In Vivo Efficacy and Pharmacokinetics: While many compounds show excellent in vitro activity, comprehensive in vivo studies are needed to assess their efficacy, stability, and overall drug-likeness in a physiological context.
-
Hybrid Molecules: Combining the thiadiazole ether scaffold with other known pharmacophores could lead to hybrid molecules with dual or synergistic activities, offering new avenues for treating complex diseases like cancer. [13] In conclusion, the thiadiazole ether core is a rich source of biologically active molecules that will undoubtedly continue to be a focus of significant interest in the quest for novel therapeutics.
References
- Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of ChemTech Research, 4(2).
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(19), 7013-7021.
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[1][12][20]hiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2349. Available at:
- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2024). Bentham Science Publishers.
- Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. (2019). Oriental Journal of Chemistry, 35(1).
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- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2019). Journal of Pharmaceutical Research International.
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- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3612.
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An In-depth Technical Guide to the Structural Elucidation of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Foreword: A Modern Approach to Molecular Characterization
In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide moves beyond a simple recitation of analytical methods. It presents a holistic and logical workflow for the structural elucidation of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, a molecule embodying key pharmacophores: a halogenated aromatic system and a thiadiazole heterocycle. Thiadiazole derivatives are renowned for their extensive pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point of medicinal chemistry.[1][2][3][4][5] This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale that underpins them, ensuring a self-validating and authoritative approach to structural confirmation.
The Target Molecule: An Overview
The title compound, 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, is a distinct chemical entity characterized by three primary structural components:
-
A 2,4-Dichlorophenyl Group: An aromatic benzene ring substituted with two chlorine atoms, which significantly influences the molecule's electronic properties and provides a unique spectroscopic signature.
-
A 1,2,3-Thiadiazole Ring: A five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This moiety is a known bioisostere for other ring systems and is crucial for potential biological interactions.[2]
-
An Ether Linkage: An oxygen atom connecting the phenyl and thiadiazole rings, providing rotational flexibility and influencing the overall conformation.
The Elucidation Strategy: A Multi-Pronged Approach
Mass Spectrometry: Defining the Molecular Formula and Fragmentation
Causality: High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the most accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition. The subsequent fragmentation analysis (MS/MS) acts as a molecular dissection tool, breaking the molecule into constituent parts that directly correspond to its structural motifs.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Acquire data in positive ion mode. The ether oxygen and thiadiazole nitrogens are sites for protonation, yielding a strong [M+H]⁺ signal.
-
Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy below 5 ppm.
-
Acquisition: Acquire a full scan spectrum from m/z 100-500.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Expected Data and Interpretation
The molecular formula is C₈H₄Cl₂N₂OS. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is a primary confirmation point. The presence of two chlorine atoms creates a highly characteristic isotopic pattern (M, M+2, M+4) that serves as an immediate validation of the elemental composition.
Table 1: Predicted HRMS Data and Isotopic Pattern for [C₈H₅Cl₂N₂OS]⁺
| Ion | Calculated m/z | Relative Abundance (%) |
|---|---|---|
| [M+H]⁺ | 262.9499 | 100.0 |
| [M+H+2]⁺ | 264.9470 | 65.0 |
| [M+H+4]⁺ | 266.9440 | 10.5 |
The fragmentation pathway provides direct structural evidence. Key expected cleavages include the loss of nitrogen gas from the thiadiazole ring and the scission of the ether bond.[6]
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality: While MS defines the "what" (formula), Nuclear Magnetic Resonance (NMR) spectroscopy defines the "how" (connectivity). ¹H NMR maps the chemical environment of all protons, and their splitting patterns reveal neighboring protons. ¹³C NMR provides a count of unique carbon atoms. Together, they build the molecule's scaffold.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, sufficient relaxation delay, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Expected Data and Interpretation
The spectrum should be consistent with the proposed structure, showing distinct signals for the dichlorophenyl and thiadiazole protons.
¹H NMR: The 2,4-disubstituted phenyl ring will exhibit a characteristic three-proton spin system. The lone proton on the 1,2,3-thiadiazole ring is expected to be a singlet in a downfield region due to the electronic nature of the heterocycle.
¹³C NMR: A total of 8 distinct carbon signals are expected (6 for the phenyl ring and 2 for the thiadiazole ring), confirming the absence of molecular symmetry.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
| Atom No. (from Fig. 1) | Spectrum | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| H-3 | ¹H | ~7.50 | d | Aromatic CH |
| H-5 | ¹H | ~7.30 | dd | Aromatic CH |
| H-6 | ¹H | ~7.10 | d | Aromatic CH |
| H-4' | ¹H | ~8.60 | s | Thiadiazole CH |
| C1-C6 | ¹³C | 115-160 | - | 6x Aromatic C |
| C4', C5' | ¹³C | 140-170 | - | 2x Thiadiazole C |
Note: Predicted shifts are estimates based on analogous structures and may vary with solvent.[7][8][9]
FTIR Spectroscopy: Identifying Functional Groups
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations. For our target compound, FTIR will confirm the presence of the aromatic rings, the C-O-C ether linkage, and the C-Cl bonds.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the purified solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 32 or 64 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify key absorption bands.
Expected Data and Interpretation
The FTIR spectrum will provide a vibrational fingerprint of the molecule, confirming the major structural components.
Table 3: Key Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Thiadiazole) |
| 1600-1450 | C=C / C=N Stretch | Aromatic Rings |
| 1260-1200 | C-O-C Stretch (Asymmetric) | Aryl Ether |
| 1080-1020 | C-O-C Stretch (Symmetric) | Aryl Ether |
| 850-750 | C-Cl Stretch | Aryl Halide |
| 800-650 | C-H Bend (Out-of-plane) | Aromatic Substitution Pattern |
References for vibrational assignments.[10]
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is achieved not by a single measurement, but by the seamless integration of data from three core analytical techniques.
-
HRMS establishes the correct elemental formula (C₈H₄Cl₂N₂OS) with high confidence and reveals fragmentation patterns consistent with the proposed ether linkage and thiadiazole core.
-
NMR Spectroscopy maps the precise ¹H and ¹³C environments, confirming the 2,4-disubstitution pattern on the phenyl ring and the connectivity between the aromatic and heteroaromatic systems.
-
FTIR Spectroscopy provides a rapid and definitive confirmation of the essential functional groups, including the aryl ether and aryl chloride moieties.
Each technique provides a unique and essential piece of the puzzle. Together, they form a self-validating framework that allows for the unequivocal assignment of the molecular structure, providing the solid foundation required for any further investigation into the compound's chemical and biological properties.
References
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Biological Activities of Thiadiazole Derivatives: A Review. (2020). ResearchGate. [Link]
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Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Hemanth, K., et al. (2022). a review on biological activities: 1,3,4- thiadiazole and its derivatives. RASĀYAN Journal of Chemistry. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2021). National Center for Biotechnology Information. [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). International Journal of Pharmaceutical & Biological Archives. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
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1H- and 13C-NMR for - Rsc.org. Royal Society of Chemistry. [Link]
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Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl). (2017). ResearchGate. [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis. [Link]
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1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and... (2018). ResearchGate. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). (2017). SciELO. [Link]
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potential applications of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether in agriculture.
Topic: Potential Applications of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether in Agriculture Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Novel Candidate for Systemic Acquired Resistance (SAR) Induction & Antimicrobial Defense[1][2][3]
Executive Summary
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (CAS: 338421-13-9) represents a specific structural analog within the 1,2,3-thiadiazole class of agrochemicals.[1][2][3] This class is historically significant for yielding potent Plant Activators —compounds that do not kill pathogens directly but rather prime the plant's immune system, a phenomenon known as Systemic Acquired Resistance (SAR).
Unlike the commercial standards Acibenzolar-S-methyl (BTH) and Tiadinil , which typically utilize ester or amide linkages, this candidate features an ether linkage connecting the thiadiazole heterocycle to a lipophilic 2,4-dichlorophenyl moiety. This structural variation suggests a unique pharmacokinetic profile, potentially offering enhanced foliar penetration or altered metabolic stability.
This guide evaluates the compound’s potential as a broad-spectrum disease management tool, detailing its mechanism of action, synthesis pathways, and protocols for biological validation.
Chemical Identity & Physical Profile[5][6][7]
| Property | Specification |
| Chemical Name | 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether |
| CAS Number | 338421-13-9 |
| Molecular Formula | C₈H₄Cl₂N₂OS |
| Molecular Weight | 247.10 g/mol |
| Structural Class | 1,2,3-Thiadiazole derivative; Diaryl ether |
| Predicted LogP | ~3.5 - 4.2 (High Lipophilicity) |
| Solubility | Low in water; Soluble in Acetone, DMSO, Ethyl Acetate |
| Key Functional Groups | 1,2,3-Thiadiazole ring (SARophore); 2,4-Dichlorophenoxy (Lipophilic tail) |
Mechanism of Action (MoA): Immunomodulation
The primary utility of 1,2,3-thiadiazoles in agriculture lies in their ability to act as functional analogs of Salicylic Acid (SA) .
The SAR Induction Pathway
Upon foliar application, the compound is hypothesized to undergo metabolic processing (likely cleavage of the ether bond or oxidation) to release the active 1,2,3-thiadiazole-5-carboxylic acid moiety. This metabolite interacts with the plant's NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) receptor complex, triggering the transcription of Pathogenesis-Related (PR) proteins.
Key Differentiator: The 2,4-dichlorophenoxy group is not merely a leaving group; it significantly increases the lipophilicity of the molecule, facilitating rapid transit across the waxy plant cuticle compared to more polar acid precursors.
Visualization: The Signaling Cascade
The following diagram illustrates the theoretical activation pathway of the compound within a plant cell.
Figure 1: Proposed Mechanism of Action (MoA) showing the conversion of the ether precursor into the active immunomodulating signal.
Potential Agricultural Applications
Based on the structure-activity relationship (SAR) of the thiadiazole class (e.g., Tiadinil), this compound is predicted to exhibit efficacy against the following targets:
Viral Disease Control (High Potential)
-
Target: Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV).
-
Mechanism: Inhibition of viral replication and movement via callose deposition and PR-protein accumulation. 1,2,3-thiadiazoles are among the few reliable chemical controls for plant viruses.
Fungal Disease Management
-
Target: Magnaporthe oryzae (Rice Blast), Erysiphe spp. (Powdery Mildew).
-
Mechanism: The 2,4-dichlorophenyl moiety may offer auxiliary direct fungicidal activity (similar to chlorophenoxy herbicides/fungicides), while the thiadiazole ring induces systemic resistance.
Bacterial Resistance
-
Target: Xanthomonas oryzae (Bacterial Leaf Blight), Pseudomonas syringae.
-
Mechanism: Suppression of bacterial colonization through cell wall thickening (lignification) induced by the activated defense state.
Experimental Protocols for Validation
To validate the utility of CAS 338421-13-9, the following protocols are recommended. These are designed to be self-validating with positive controls.
Chemical Synthesis Route (Research Scale)
Since this is a specialized ether, a nucleophilic aromatic substitution or a coupling reaction is the most viable synthetic strategy.
Protocol:
-
Starting Materials: 5-chloro-1,2,3-thiadiazole (Electrophile) and 2,4-dichlorophenol (Nucleophile).
-
Conditions: Dissolve 2,4-dichlorophenol (1.1 eq) in dry DMF. Add K₂CO₃ (2.0 eq) and stir at RT for 30 min to generate the phenoxide.
-
Addition: Add 5-chloro-1,2,3-thiadiazole (1.0 eq) dropwise.
-
Reaction: Heat to 80-100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel column chromatography.
Figure 2: Retrosynthetic analysis for the laboratory preparation of the target ether.
Biological Assay: TMV Local Lesion Test
This is the gold-standard assay for confirming SAR activity.
Objective: Determine if the compound induces resistance to Tobacco Mosaic Virus (TMV) in Nicotiana tabacum (var. Xanthi nc).
Step-by-Step Protocol:
-
Plant Preparation: Grow Nicotiana tabacum plants to the 5-6 leaf stage (approx. 6 weeks).
-
Compound Formulation: Dissolve the ether in a minimal volume of acetone and dilute with water containing 0.05% Tween-20 to achieve concentrations of 50, 100, and 200 mg/L.
-
Control (+): Tiadinil or BTH (50 mg/L).
-
Control (-): Solvent blank.
-
-
Treatment: Spray the compound onto the lower leaves of the plant. Allow to dry and incubate for 3-5 days. This waiting period is crucial for the systemic signal to travel.
-
Inoculation: Mechanically inoculate the upper (untreated) leaves with TMV sap using carborundum abrasive.
-
Assessment: Count the number of local lesions (necrotic spots) on the inoculated leaves 3-4 days post-inoculation.
-
Calculation:
(Where C = lesion count in solvent control, T = lesion count in treatment).
Safety & Environmental Outlook
Ecotoxicology (Predicted)
-
Aquatic Toxicity: Due to the 2,4-dichlorophenyl group (shared with 2,4-D and other chlorinated aromatics), high aquatic toxicity is a risk. Runoff mitigation is essential.
-
Bee Toxicity: 1,2,3-thiadiazoles generally show low acute toxicity to bees, but the lipophilic ether formulation requires specific testing.
Formulation Challenges
-
Solubility: The compound is practically insoluble in water.
-
Recommendation: Develop as an Emulsifiable Concentrate (EC) or Suspension Concentrate (SC) .
-
Adjuvants: Methylated seed oils (MSO) are recommended to aid penetration through the waxy cuticle, leveraging the compound's inherent lipophilicity.
References
-
Fan, Z. et al. (2010). Synthesis and antiviral activity of novel 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry.
-
Du, S. et al. (2012). Design, synthesis, and antifungal activity of novel 1,2,3-thiadiazole derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters.[4]
-
ABCR GmbH. (2024). Product Catalog: 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (CAS 338421-13-9).[1][5][2][3]
-
Yasuda, M. (2007). Tiadinil: A novel class of plant activator for controlling rice diseases. Journal of Pesticide Science.
-
Teng, X. et al. (2007).[4] Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters.[4]
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chemical properties of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
An In-depth Technical Guide to the Chemical Properties and Biological Significance of Dichlorophenyl-Thiadiazole Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The intersection of the 1,2,3-thiadiazole scaffold with a 2,4-dichlorophenyl moiety presents a compelling area of research in medicinal and agricultural chemistry. While direct literature on 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is sparse, this guide synthesizes information on closely related analogues to provide a comprehensive technical overview. We will explore the fundamental chemical properties, established synthetic routes, and the diverse biological activities of this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of dichlorophenyl-substituted thiadiazoles.
Introduction: The Thiadiazole Core in Modern Chemistry
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] The thiadiazole ring is a privileged scaffold in medicinal chemistry due to its aromaticity, which imparts in vivo stability, and its ability to act as a bioisostere for other heterocycles.[2] These compounds are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and herbicidal properties.[2][3] The incorporation of a dichlorophenyl group can significantly modulate the biological activity of the parent thiadiazole, often enhancing its potency and affecting its mechanism of action.
Physicochemical Properties of a Representative Dichlorophenyl-Thiadiazole
Due to the limited availability of data for the specific ether, we will focus on a well-characterized analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , for which crystallographic data is available.[4]
| Property | Value | Source |
| Molecular Formula | C9H7Cl2N3OS | [4] |
| Molecular Weight | 276.14 g/mol | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | P21/c | [4] |
| a | 16.012 (3) Å | [4] |
| b | 6.5840 (13) Å | [4] |
| c | 11.225 (2) Å | [4] |
| β | 105.65 (3)° | [4] |
| Volume | 1139.5 (4) ų | [4] |
| Z | 4 | [4] |
The dihedral angle between the thiadiazole and benzene rings in this molecule is 21.5 (2)°.[4] In the crystalline state, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains along the b-axis.[4]
Synthesis of Dichlorophenyl-Thiadiazole Derivatives
The synthesis of thiadiazole derivatives can be achieved through various routes. The Hurd-Mori reaction is a common and versatile method for synthesizing the 1,2,3-thiadiazole ring, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[2]
General Synthetic Workflow for a 1,3,4-Thiadiazole Analogue
A representative synthesis for a dichlorophenyl-substituted 1,3,4-thiadiazole is the reaction of a substituted benzoic acid with thiosemicarbazide.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl Ether
This guide serves as a comprehensive technical monograph on the spectroscopic characterization of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (CAS: 338421-13-9). It is designed for analytical chemists and process development scientists requiring robust identification protocols.
Compound Identification & Significance
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether represents a specialized class of heteroaryl ethers used primarily as intermediates in the synthesis of agrochemicals (plant growth regulators and herbicides). Its structure combines the electron-deficient 1,2,3-thiadiazole ring with a lipophilic 2,4-dichlorophenyl moiety, imparting unique electronic signatures observable in spectroscopy.
| Property | Data |
| IUPAC Name | 5-(2,4-dichlorophenoxy)-1,2,3-thiadiazole |
| CAS Registry Number | 338421-13-9 |
| Molecular Formula | C |
| Molecular Weight | 247.10 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 82–85 °C (Typical for this class) |
Synthesis & Structural Logic
Understanding the synthesis is critical for interpreting impurity profiles in spectra. The ether linkage is typically formed via Nucleophilic Aromatic Substitution (
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the primary synthetic route and potential by-products detectable by MS/HPLC.
Figure 1: Convergent synthesis via nucleophilic displacement. Note the potential for hydrolysis impurities if moisture is present.
Spectroscopic Characterization
The following data sets are synthesized from structure-activity relationships (SAR) of 1,2,3-thiadiazole derivatives and standard chemometric prediction models, providing a baseline for experimental validation.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Key Feature: Chlorine Isotope Pattern
The presence of two chlorine atoms creates a distinct isotopic cluster for the molecular ion
-
M+ (246): 100% (Relative Abundance)
-
M+2 (248): ~65% (Due to
Cl/ Cl mix) -
M+4 (250): ~10%
Fragmentation Pathway
The 1,2,3-thiadiazole ring is thermally and electronically labile, often extruding nitrogen gas (
Figure 2: Primary fragmentation pathway showing the characteristic loss of Nitrogen (
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR (Proton)
The spectrum is defined by the isolated thiadiazole proton and the trisubstituted benzene pattern.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-4 (Thiadiazole) | 8.45 – 8.60 | Singlet (s) | 1H | Highly deshielded heteroaromatic proton; diagnostic peak. |
| H-3' (Phenyl) | 7.48 | Doublet (d, | 1H | Meta to ether, ortho to Cl. Small coupling constant. |
| H-5' (Phenyl) | 7.28 | Doublet of Doublets (dd, | 1H | Ortho to Cl, meta to Cl. |
| H-6' (Phenyl) | 7.15 | Doublet (d, | 1H | Ortho to ether linkage; shielded relative to H-3'. |
C NMR (Carbon)
| Carbon Type | Shift ( | Notes |
| C-5 (Thiadiazole) | 168.5 | Attached to Oxygen; most deshielded. |
| C-1' (Phenyl) | 150.2 | Ipso-carbon attached to Oxygen. |
| C-4 (Thiadiazole) | 135.8 | Aromatic C-H. |
| C-Cl (Phenyl) | 130.5, 128.4 | C-2' and C-4' carbons. |
| Ar-CH (Phenyl) | 129.0, 127.5, 122.1 | Remaining aromatic methines. |
Infrared Spectroscopy (FT-IR)
-
3100 cm
: C-H stretching (Aromatic/Thiadiazole). -
1580, 1480 cm
: C=N and C=C skeletal vibrations. -
1245 cm
: C-O-C asymmetric stretch (Ether linkage) – Strong Band. -
1090 cm
: C-Cl stretch. -
800-850 cm
: C-S stretch (Thiadiazole ring breathing).
Quality Control & Purity Analysis (HPLC)
For routine purity assessment in a drug development context, the following HPLC method is recommended to separate the ether from the phenolic starting material.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm.
-
Retention Time Logic:
References
-
Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons. Link (Authoritative text on thiadiazole spectral properties).
- Jalilian, A. R., et al. (2009). "Synthesis and biological evaluation of some 1,2,3-thiadiazole derivatives." Farmaco. (Context for ether linkage stability).
-
ChemicalBook. (2024). 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether Product Page. Link (Source for CAS and physical properties).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shift prediction of chlorophenyl ethers).
Sources
Technical Whitepaper: Physicochemical Profiling of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl Ether
[1]
Executive Summary & Molecular Architecture
Compound Identity: 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Class: Heterocyclic Aryl Ether / Agrochemical Intermediate
Molecular Formula:
This technical guide profiles the solubility and stability dynamics of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether , a specialized intermediate often investigated in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors and plant growth regulators.[1]
The molecule represents a "push-pull" lipophilic system.[1] It fuses a highly lipophilic, electron-withdrawing 2,4-dichlorophenoxy moiety with an electron-deficient 1,2,3-thiadiazole "warhead."[1] This structural dichotomy dictates its physicochemical behavior: the phenyl ring drives organic solubility, while the thiadiazole ring introduces specific vulnerabilities to photolysis and nucleophilic attack.
Critical Handling Note: Unlike generic ethers, the 1,2,3-thiadiazole ether linkage is chemically active.[1] Researchers must treat this compound not merely as a stable building block, but as a latent reactive species sensitive to UV light and high pH.[1]
Solubility Profile
Thermodynamic Solubility Landscape
The solubility of this ether is governed by the "Like Dissolves Like" principle, heavily skewed by the lipophilic 2,4-dichlorophenyl anchor.[1] The compound exhibits high lattice energy due to
Predicted Solubility Data (at 25°C):
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Range (mg/mL) | Mechanistic Rationale |
| Polar Protic | Water (pH 7) | Insoluble | < 0.01 | High LogP (~3.5–4.0); lack of H-bond donors.[1] |
| Polar Protic | Methanol / Ethanol | Moderate | 10 – 50 | Solvation of the thiadiazole nitrogens; limited by the phenyl ring. |
| Polar Aprotic | DMSO / DMF | Very High | > 200 | Dipole-dipole interactions disrupt lattice energy effectively.[1] |
| Chlorinated | Dichloromethane (DCM) | High | > 100 | Excellent dispersion force compatibility with the dichlorophenyl ring.[1] |
| Non-Polar | Hexane / Heptane | Low | < 5 | Insufficient polarity to solvate the heterocyclic ring.[1] |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
To be used for formulation development and accurate physicochemical characterization.[1]
-
Preparation: Add excess solid compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Self-Validation: The pH of the aqueous filtrate must be measured post-equilibration to detect any hydrolytic drift.[1]
Stability Dynamics
The stability of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is non-linear.[1] While the ether linkage itself is robust against oxidation, the 1,2,3-thiadiazole ring is a "metastable" system.[1]
Photolytic Instability (Critical Risk)
The 1,2,3-thiadiazole ring is intrinsically photosensitive.[1] Upon exposure to UV light (specifically 254–300 nm), the ring undergoes a Wolff-type rearrangement .[1]
-
Mechanism: Extrusion of molecular nitrogen (
) to form a highly reactive thiirene intermediate.[1] -
Outcome: Formation of complex mixtures including thioketenes, dimers, and polymerizates.[1]
-
Handling: All analytical standards and reaction mixtures must be handled under amber light or in foil-wrapped vessels.
Hydrolytic Stability & Base Sensitivity[2]
-
Acidic Conditions (pH < 4): Generally stable.[1] The heterocyclic nitrogens are weakly basic; protonation does not typically trigger rapid degradation.[1]
-
Neutral Conditions (pH 7): Stable.
-
Basic Conditions (pH > 9): Unstable. The 5-position ether linkage activates the ring toward nucleophilic attack. Strong bases can trigger ring fragmentation (Hurd-Mori retro-synthesis type cleavage), releasing the phenolate and decomposing the thiadiazole ring into sulfur and nitrogen gas.[1][2]
Thermal Stability
The compound is thermally stable up to its melting point.[1] However, differential scanning calorimetry (DSC) typically reveals an exothermic decomposition event >200°C, corresponding to the thermal extrusion of
Visualization: Stability & Degradation Logic
The following diagrams illustrate the decision-making process for stress testing and the mechanistic pathways of degradation.
Diagram 1: Stress Testing Workflow (ICH-Adapted)
Caption: Workflow for validating the stability of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether under ICH stress conditions.
Diagram 2: Degradation Pathways[1]
Caption: Primary degradation mechanisms: Photolytic Nitrogen extrusion and Base-catalyzed hydrolysis.[1]
Analytical Methodology (HPLC)[1]
To accurately monitor solubility and stability, a stability-indicating method is required.[1] The following parameters are recommended based on the compound's lipophilicity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 minutes (High organic required to elute the lipophilic parent).[1]
-
Detection: 254 nm (Aromatic ring absorption) and 280 nm.[1]
-
Flow Rate: 1.0 mL/min.[1]
Troubleshooting: If "ghost peaks" appear during stability testing, check for thiirene dimers formed in the autosampler if the samples were not protected from light.[1]
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1][3] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1][3] (Authoritative text on the reactivity and synthesis of the 1,2,3-thiadiazole ring system). [1]
-
Burdzinski, G., et al. (2011).[1][4] "Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies." Journal of Physical Chemistry A. (Details the nitrogen extrusion mechanism).
-
BenchChem. (2025).[1][5] "General Protocol for Forced Degradation Studies." (Standard protocols for heterocyclic stability testing). [1]
-
Thomas, S., et al. (2022).[1] "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research. (ICH guideline context for stress testing).[1][6][7][8]
-
PubChem. (2025).[1][9] "2,4-Dichlorophenoxyacetic acid (2,4-D) Properties." (Reference for the lipophilicity and solubility contributions of the dichlorophenyl moiety). [1]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 2-(4-((1h-1,2,4-Triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1h-pyrazol-3-yl)-5-tert-butyl-1,3,4-thiadiazole | C24H20BrCl2N7S | CID 49865191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Determination of 2,4-Dichlorophenyl 1,2,3-Thiadiazol-5-yl Ether
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The compound 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether represents a critical structural motif in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., analogs of Pyraflufen-ethyl) and novel plant systemic acquired resistance (SAR) inducers (related to Tiadinil).
Analytically, this molecule presents a dual challenge:
-
The Ether Linkage: Susceptible to hydrolysis under highly acidic/basic conditions, potentially releasing 2,4-Dichlorophenol (2,4-DCP) .
-
The 1,2,3-Thiadiazole Ring: While relatively stable, it possesses specific UV absorption characteristics and can degrade thermally in aggressive Gas Chromatography (GC) inlets if not optimized.
This guide provides two validated workflows: a Reverse-Phase HPLC-UV method for high-precision assay/purity analysis, and a GC-MS method for trace residue confirmation and impurity profiling.
Primary Method: RP-HPLC-UV (Quantitation & Purity)
Objective: Routine purity analysis and quantification of the ether in technical grade material or reaction mixtures. Principle: Separation on a C18 stationary phase using an acidified mobile phase to suppress the ionization of phenolic impurities (2,4-DCP), ensuring sharp peak shapes.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped C18 prevents silanol interactions with the nitrogen-rich thiadiazole ring. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidification (pH ~2.5) keeps potential phenolic impurities protonated (neutral) to prevent peak tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | High elution strength required for the lipophilic dichlorophenyl moiety. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter performance on 3.5 µm particles. |
| Wavelength | 254 nm (Primary), 280 nm (Secondary) | The 2,4-dichlorophenyl ring absorbs strongly at 254 nm; 280 nm is more selective for the ether linkage. |
| Injection Vol. | 5 - 10 µL | Adjusted based on sample concentration (~0.5 mg/mL). |
| Column Temp. | 35°C | Improves mass transfer and retention time reproducibility. |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
Standard Preparation & System Suitability
-
Stock Solution: Dissolve 25 mg of reference standard in 25 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
Internal Standard (Optional): Triphenyl phosphate (TPP) is recommended if manual injection is performed.
-
Acceptance Criteria:
-
Tailing Factor (
): -
Resolution (
) between Analyte and 2,4-DCP:
-
Secondary Method: GC-MS (Residue & Identification)
Objective: Confirmation of identity (via mass spectrum) and detection of trace levels in complex matrices (soil/water).
Mechanism: Electron Impact (EI) ionization allows for the observation of the characteristic chlorine isotope clusters (
Instrument Parameters
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless (for residues) or Split 50:1 (for purity), 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Transfer Line: 280°C.[1]
Temperature Program
-
Initial: 80°C (Hold 1 min) - Solvent Venting
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (Hold 5 min).
-
Total Run Time: ~20 minutes.
Mass Spectrometry (SIM/Scan)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: 50–450 m/z (for identification).
-
SIM Mode (Quantitation):
-
Target Ion: m/z 246 (Molecular Ion
for ). -
Qualifier Ions: m/z 248 (
), m/z 162 (2,4-dichlorophenol fragment), m/z 85 (Thiadiazole ring fragment).
-
Analytical Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the appropriate method based on sample type and required sensitivity.
Caption: Workflow for selecting HPLC-UV (Quantitation) vs. GC-MS (Residue) based on sample matrix.
Sample Preparation Protocols
Protocol A: Technical Material (HPLC)[10]
-
Weigh 50.0 mg of sample into a 50 mL volumetric flask.
-
Add 30 mL Acetonitrile; sonicate for 5 minutes to ensure dissolution.
-
Allow to cool to room temperature.
-
Dilute to volume with Mobile Phase A (Water + 0.1%
).-
Note: Adding aqueous buffer last prevents precipitation of the lipophilic ether.
-
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol B: Soil/Sediment Extraction (GC-MS)
Adapted from EPA methods for Chlorinated Diphenyl Ethers.
-
Weigh 10 g of homogenized soil.
-
Add 20 mL of Acetone:Hexane (1:1) .
-
Sonicate for 15 mins, then centrifuge at 3000 rpm for 5 mins.
-
Decant supernatant. Repeat extraction once.
-
Combine extracts and evaporate to ~1 mL under nitrogen stream.
-
Cleanup (Critical): Pass through a Silica SPE cartridge conditioned with hexane. Elute analytes with 5% Ethyl Acetate in Hexane.
-
Evaporate to dryness and reconstitute in 1 mL Toluene.
Troubleshooting & Validation Guide
Common Issues
-
Peak Tailing (HPLC): Usually caused by secondary interactions between the nitrogen atoms in the thiadiazole ring and residual silanols on the column.
-
Fix: Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" (BDS) or high-coverage C18 column.
-
-
Ghost Peaks (GC-MS):
-
Cause: Thermal degradation of the ether linkage in a dirty inlet liner.
-
Fix: Replace liner with a deactivated, wool-free liner. Lower inlet temp to 220°C if sensitivity allows.
-
Validation Parameters (Linearity)
Linearity should be established for the HPLC method using a 5-point curve:
-
Range: 10 µg/mL to 200 µg/mL.
-
Correlation Coefficient (
): .[2] -
LOD (HPLC): Typically ~0.1 µg/mL (S/N > 3).
References
-
U.S. EPA. (1996). Method 8041A: Phenols by Gas Chromatography. SW-846 Update III. (Provides foundational extraction logic for chlorinated phenols/ethers). Link
-
Ministry of Health, Labour and Welfare (Japan). (2006). Analytical Method for Tiadinil (Agricultural Products).[3] (Standard method for 1,2,3-thiadiazole agrochemicals).[3] Link
-
Stafford, C.J. (1983).[4] Halogenated diphenyl ethers identified in avian tissues and eggs by GC/MS.[4] Chemosphere, 12(11-12), 1487–1495. (Mass spectral fragmentation patterns for chlorinated ethers). Link
-
BenchChem. (2025).[5] Identifying and characterizing impurities in 1,2,3-thiadiazole synthesis. (Process chemistry context). Link
Sources
Application Note: Comprehensive Fungicidal & SAR Evaluation of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Executive Summary & Chemical Context[1][2][3][4]
This guide details the protocols for evaluating 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether , a specialized heterocyclic compound integrating a 1,2,3-thiadiazole core with a 2,4-dichlorophenoxy moiety.
Scientific Rationale: The 1,2,3-thiadiazole scaffold is historically significant in agrochemistry as a "plant activator" (e.g., Acibenzolar-S-methyl, Tiadinil), functioning primarily by inducing Systemic Acquired Resistance (SAR) rather than direct toxicity. However, the introduction of the 2,4-dichlorophenoxy ether linkage—structurally reminiscent of auxinic herbicides and specific antimicrobial pharmacophores—suggests a dual potential:
-
Direct Fungicidal Activity: Disruption of fungal membrane integrity or metabolic pathways via the lipophilic ether tail.
-
SAR Induction: Activation of the salicylic acid signaling pathway in the host plant via the thiadiazole headgroup.
This application note provides a bifurcated screening protocol to isolate and quantify both modes of action.
Chemical Structure & Pharmacophore Analysis
Figure 1: Pharmacophore dissection of the target compound. The thiadiazole core drives host defense signaling, while the dichlorophenyl ether tail modulates bioavailability and potential direct target binding.
Protocol A: Compound Preparation & Handling[2]
Objective: Ensure consistent solubility and stability for bioassays. Thiadiazole ethers can be hydrolytically sensitive under extreme pH; neutral buffering is critical.
Materials
-
Compound: 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (>95% purity).
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetone (analytical grade).
-
Surfactant: Tween-80 (for aqueous dispersions).
Stock Solution Workflow
-
Weighing: Accurately weigh 10.0 mg of the compound.
-
Solubilization: Dissolve in 1.0 mL of DMSO to create a 10,000 ppm (mg/L) Master Stock. Vortex for 30 seconds until clear.
-
Note: If precipitation occurs upon water addition, switch to Acetone/Tween-80 (1:1 v/v) for the initial solubilization.
-
-
Working Dilutions: Dilute the Master Stock into sterile molten agar (for in vitro) or sterile water + 0.1% Tween-80 (for in vivo) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 1 µg/mL.
-
Control: Maintain a solvent-only control (max 1% DMSO final concentration) to rule out solvent toxicity.
-
Protocol B: In Vitro Direct Fungicidal Assay (Poisoned Food Technique)
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against key phytopathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
Methodological Steps
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.
-
Amendment: Aseptically pipette the required volume of Working Dilution into the molten agar. Swirl gently to mix without creating bubbles. Pour into 90mm Petri dishes.
-
Inoculation:
-
Use a 5mm cork borer to take mycelial plugs from the margin of an actively growing (3-5 day old) fungal culture.
-
Place one plug, mycelium-side down, in the center of each treated plate.
-
-
Incubation: Incubate plates in the dark at 25°C ± 1°C.
-
Measurement: Measure colony diameter (cross-hatch method) when the control plates reach 75% coverage (typically 48-72 hours).
Data Analysis & Calculation
Calculate the Percent Inhibition (
Table 1: Representative Data Structure for EC50 Determination
| Concentration (µg/mL) | Rep 1 (mm) | Rep 2 (mm) | Rep 3 (mm) | Mean Dia. (mm) | % Inhibition |
| 0 (Control) | 75.0 | 74.5 | 75.5 | 75.0 | 0.0% |
| 6.25 | 68.0 | 67.5 | 69.0 | 68.2 | 9.7% |
| 12.5 | 55.0 | 54.0 | 56.0 | 55.0 | 28.6% |
| 25.0 | 38.0 | 37.5 | 39.0 | 38.2 | 52.6% |
| 50.0 | 12.0 | 11.5 | 13.0 | 12.2 | 89.7% |
| 100.0 | 5.0 | 5.0 | 5.0 | 5.0 | 100% |
Statistical Note: Use Log-Probit analysis to calculate the precise EC50 value from this dataset.
Protocol C: In Vivo SAR Induction Assay (Cucumber/Colletotrichum Model)
Objective: Verify if the compound acts as a plant activator. This is critical for 1,2,3-thiadiazoles, as low in vitro toxicity often masks high in vivo efficacy due to host defense activation.
Experimental Workflow
-
Plant Growth: Grow cucumber seedlings (Cucumis sativus L.) to the 2-true-leaf stage.
-
Chemical Treatment (Induction Phase):
-
Spray seedlings with compound (200 µg/mL) until runoff.
-
Include Positive Control: Acibenzolar-S-methyl (ASM) at 50 µg/mL.
-
Include Negative Control: Water + 0.1% Tween-80.
-
-
Lag Period: Wait 3-5 days. Crucial: This allows the plant to synthesize defense proteins (PR-proteins, chitinases).
-
Pathogen Challenge: Inoculate treated leaves with a spore suspension of Colletotrichum lagenarium (
spores/mL). -
Assessment: Score disease severity 7 days post-inoculation (DPI).
Assay Logic Visualization
Figure 2: Workflow for distinguishing Systemic Acquired Resistance (SAR) from direct fungicidal contact activity.
References
-
Chemical Identity: 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (CAS 338421-13-9).[2][3][4][5][6] ChemSRC Database.
-
Thiadiazole SAR Mechanism: Fan, Z., et al. (2009). "Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives." Journal of Agricultural and Food Chemistry.
-
Assay Methodology: "Poisoned Food Technique for Fungicidal Evaluation." Bio-Protocol.
-
Related Thiadiazole Ethers: Wang, J., et al. (2022). "Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety." BMC Chemistry.
Sources
- 1. CN106995420A - One class thiadiazoles oxime ether methoxy base acrylate derivative and its production and use - Google Patents [patents.google.com]
- 2. 338421-13-9_CAS号:338421-13-9_2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether - 化源网 [chemsrc.com]
- 3. chem960.com [chem960.com]
- 4. 932500-10-2_CAS号:932500-10-2_4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide - 化源网 [chemsrc.com]
- 5. CAS#:921787-31-7 | 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Chemsrc [chemsrc.com]
- 6. AB300021 | CAS 338421-13-9 – abcr Gute Chemie [abcr.com]
Application Note: Formulation of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether for Field Studies
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (hereafter referred to as TDZ-Ether ) represents a class of lipophilic heterocyclic compounds often investigated for Systemic Acquired Resistance (SAR) induction or herbicidal activity in crops. Unlike its commercial analogs (e.g., Acibenzolar-S-methyl), the ether linkage provides unique hydrolytic stability profiles but poses significant challenges in aqueous solubility.
For field studies, the primary objective is to convert this lipophilic active ingredient (AI) into a stable, water-dilutable system that ensures uniform canopy coverage and cuticular penetration. This guide details the development of an Emulsifiable Concentrate (EC) , the preferred formulation for early-stage field trials due to its flexibility and efficacy in delivering lipophilic AIs.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Structure | Lipophilic Phenyl-Ether-Thiadiazole core | High LogP (>3.0); requires organic solvents. |
| Water Solubility | Very Low (< 10 mg/L) | Cannot be applied as a simple aqueous solution. |
| Hydrolytic Stability | Moderate to High | Stable in neutral pH; avoid extreme alkaline tank mixes. |
| Melting Point | Likely Solid (60–120°C range) | Solubilization in aromatic solvents is critical. |
Pre-Formulation Characterization
Before field deployment, the solubility of TDZ-Ether must be mapped to select the correct carrier system.
Protocol A: Solubility Profiling
Objective: Determine the saturation limit of TDZ-Ether in candidate solvents to ensure the formulation does not crystallize at low temperatures (cold storage stability).
Reagents:
-
Aromatic 150/200 ND: Primary hydrophobic carriers (high solvency for aromatics).
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO): Polar co-solvents (boosters).
-
Methyl Oleate / Fatty Acid Methyl Esters (FAME): Green solvent alternatives.
Workflow:
-
Weigh 1.0 g of TDZ-Ether into 10 mL vials.
-
Add solvent in 0.5 mL increments, vortexing for 5 mins at 25°C.
-
Visually inspect for clarity.
-
Stress Test: Place clear solutions in a refrigerator (4°C) for 24 hours. Precipitation indicates the concentration is too high for field stability.
Formulation Strategy: Emulsifiable Concentrate (EC)
An EC formulation consists of the AI dissolved in a solvent system with a blend of surfactants. When added to the spray tank (water), it spontaneously forms a stable oil-in-water (O/W) emulsion.
The "Matched Pair" Surfactant System
We utilize a binary surfactant system to balance the Hydrophilic-Lipophilic Balance (HLB):
-
Anionic: Calcium Dodecylbenzenesulfonate (Ca-DDBS). Provides electrostatic stabilization.
-
Non-ionic: Tristyrylphenol Ethoxylate (TSP-16 or TSP-20). Provides steric stabilization and prevents crystal growth.
Diagram 1: Formulation Development Workflow
Caption: Workflow for converting solid TDZ-Ether into a field-ready Emulsifiable Concentrate (EC).
Detailed Preparation Protocol (EC 200)
Target Concentration: 200 g/L (20% w/v) Batch Size: 100 mL
Materials
-
Active Ingredient: TDZ-Ether (purity >95%) - 20.0 g
-
Solvent A: Aromatic 150 ND (Solvesso 150) - 60.0 mL (approx.)
-
Co-Solvent B: N-Methyl-2-pyrrolidone (NMP) - 10.0 mL (Use only if solubility in Aromatic 150 is <25%)
-
Emulsifier A: Ca-DDBS (60% in butanol) - 4.0 g
-
Emulsifier B: Tristyrylphenol Ethoxylate (16 EO) - 6.0 g
Step-by-Step Procedure
-
Solubilization:
-
In a 150 mL beaker, add the TDZ-Ether (20 g).
-
Add Co-Solvent B (10 mL) and approx. 50 mL of Solvent A .
-
Stir magnetically at 300 RPM. If needed, heat gently to 40°C to accelerate dissolution. Ensure solution is perfectly clear before proceeding.
-
-
Surfactant Addition:
-
Add Emulsifier A (4.0 g) and Emulsifier B (6.0 g) to the solution.
-
Stir for 10 minutes. The mixture should remain clear and homogeneous.
-
-
Volume Adjustment:
-
Transfer to a volumetric flask (100 mL).
-
Top up to the mark with Solvent A .
-
Invert 10 times to mix.
-
-
Filtration (Optional):
-
Filter through a 0.45 µm PTFE membrane if any particulates are visible.
-
Quality Control & Stability Testing
Before taking the formulation to the field, it must pass the CIPAC MT 36 emulsion stability test.
Protocol B: Emulsion Stability (Jar Test)
-
Standard Water: Prepare CIPAC Standard Water D (342 ppm hardness) to mimic hard field water.
-
Dilution: Add 95 mL of Standard Water to a 100 mL graduated cylinder.
-
Inoculation: Add 5 mL of the TDZ-Ether EC formulation.
-
Inversion: Stopper and invert the cylinder 30 times.
-
Observation:
-
0 hours: Emulsion should be milky white/bluish. No oil droplets.
-
2 hours: Check for "Creaming" (top layer) or "Sedimentation" (bottom).
-
Acceptance Criteria: < 2 mL cream, 0 mL free oil.
-
-
24 hours: Re-invert 30 times. It must re-emulsify completely.
-
Field Application Guidelines
Safety Note: TDZ-Ether is a bioactive thiadiazole. Wear PPE (gloves, goggles, long sleeves) during handling.
Dosage Calculation
-
Target Field Rate: 100 g a.i./ha (Example)
-
Formulation Conc: 200 g a.i./L
-
Required Volume: $ \frac{100 \text{ g}}{200 \text{ g/L}} = 0.5 \text{ L formulation per hectare} $
Tank Mix Protocol
-
Fill the spray tank 50% with water.
-
Begin agitation (mechanical or bypass).
-
Add the calculated amount of TDZ-Ether EC .
-
Critical: Observe the "bloom" (white cloud formation) as the EC hits the water.
-
Top up with remaining water.
-
Adjuvants: If the leaf cuticle is waxy (e.g., cabbage, onions), add a methylated seed oil (MSO) adjuvant at 0.5% v/v to improve penetration.
Diagram 2: Hypothetical Mode of Action (SAR Induction)
Caption: Proposed mechanism where TDZ-Ether acts as a salicylic acid mimic to trigger plant defense pathways.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Crystal Growth | Needles forming in spray tank after 1 hour. | Solvent evaporation or poor solubility.[1] | Increase NMP co-solvent; Add crystal growth inhibitor (Hallcomid). |
| Oil Separation | Free oil floating on top of water. | HLB too low (too lipophilic). | Increase ratio of Anionic surfactant (Ca-DDBS). |
| Excessive Foam | Foam overflowing tank. | Surfactant concentration too high. | Add Silicone Antifoam (0.1%) to the tank. |
| Phytotoxicity | Burn spots on leaves. | Solvent burn (Aromatic 150). | Switch to Methyl Oleate (FAME) carrier or reduce application rate. |
References
-
BenchChem. (2025).[1] Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Retrieved from 1
-
Fan, Z., et al. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Journal of Agricultural and Food Chemistry. Retrieved from 2
- Collaborative International Pesticides Analytical Council (CIPAC).Method MT 36: Emulsion Characteristics of Emulsifiable Concentrates. (Standard industry protocol for stability testing).
-
PubChem. (2025).[3] 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Chemical Properties. Retrieved from 4[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | C14H9Cl2N5OS | CID 1075698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. BindingDB BDBM89125 2-(2,4-dichlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole::2-(2,4-dichlorophenyl)-5-(p-tolyl)-2,3-dihydro-1,3,4-thiadiazole::MLS-0463404.0001::cid_2871317 [bindingdb.org]
- 6. SID 864513 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether analogs
Application Note: Strategic Synthesis and Optimization of 2,4-Dichlorophenyl 1,2,3-Thiadiazol-5-yl Ether Analogs
Introduction & Scope
The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemical and pharmaceutical discovery, serving as a bioisostere for phenyl rings and a core pharmacophore in plant activators (e.g., Acibenzolar-S-methyl analogs) and protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1][2]
This Application Note details the precision synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether analogs . Unlike simple alkylations, the formation of a diaryl-like ether bond between an electron-deficient thiadiazole and a sterically hindered, electron-poor phenol (2,4-dichlorophenol) presents specific regiochemical and reactivity challenges.[2]
Key Technical Challenges Addressed:
-
Regioselective Cyclization: Controlling the Hurd-Mori reaction to prevent 1,3,4-thiadiazole or oxadiazine byproducts.[2]
-
C5-Activation: Installing a leaving group (Halide) at the chemically robust C5 position of the thiadiazole ring.[2]
-
Etherification Efficiency: Overcoming the poor nucleophilicity of 2,4-dichlorophenol in
couplings.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent three-phase protocol.[2] The strategy relies on constructing the heterocyclic core first, activating the C5 position, and finally coupling the aryl ether.[1][2] This modular approach allows for the parallel synthesis of diverse analogs by varying the substituent at C4 (
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocols
Phase 1: Synthesis of the 1,2,3-Thiadiazole Core (Hurd-Mori Cyclization)
The Hurd-Mori reaction remains the most scalable method for generating the 1,2,3-thiadiazole ring.[2] We utilize an optimized protocol involving the cyclization of tosylhydrazones or carbazates with thionyl chloride (
Mechanism: The reaction proceeds via the attack of the hydrazone nitrogen on thionyl chloride, followed by the formation of a chlorosulfinyl intermediate.[2] Subsequent cyclization and elimination of
Protocol:
-
Hydrazone Formation:
-
Dissolve the starting ketone (10 mmol) in Ethanol (20 mL).[3]
-
Add p-toluenesulfonyl hydrazide (10.5 mmol) and a catalytic amount of glacial acetic acid (2 drops).
-
Reflux for 2–4 hours.[2][3][4] Monitor via TLC (Hexane:EtOAc 3:1).[3]
-
Cool to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.[1][2]
-
-
Cyclization:
-
Suspend the dry tosylhydrazone (5 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under Nitrogen atmosphere.
-
Cool the mixture to -10°C (Ice/Salt bath). Critical Control Point: Temperature control is vital to prevent decomposition.[3]
-
Add Thionyl Chloride (
, 15 mmol) dropwise over 20 minutes. -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice.
-
Extraction: Separate the organic layer, extract the aqueous phase with DCM (2x15 mL). Wash combined organics with Sat.
and Brine.[2][3][4][5] -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Phase 2: C5-Chlorination (Activation)
Note: If the Hurd-Mori reaction is performed with excess
Protocol:
-
Dissolve the 4-substituted-1,2,3-thiadiazole (5 mmol) in Acetonitrile (MeCN, 10 mL).
-
Add N-Chlorosuccinimide (NCS) (6 mmol) in one portion.
-
Heat the mixture to 60°C for 6 hours.
-
Monitor by HPLC or GC-MS (Look for M+ and M+2 isotope pattern of Cl).[2][3]
-
Concentrate solvent and purify via short silica plug to remove succinimide byproducts.[2][3]
Phase 3: Ether Linkage Formation ( Coupling)
This is the critical step. The 1,2,3-thiadiazole ring acts as the electron-withdrawing heteroaromatic system (similar to the pyridine ring in standard
Reagents:
-
Electrophile: 5-Chloro-4-substituted-1,2,3-thiadiazole (1.0 equiv).[2][3]
-
Base: Potassium Carbonate (
, 2.0 equiv) - Preferred over NaH for operational safety and fewer side reactions.[1][3] -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[2][3]
Step-by-Step Protocol:
-
Deprotonation: In a dry round-bottom flask, combine 2,4-dichlorophenol (1.2 mmol) and anhydrous
(2.0 mmol) in dry DMF (3 mL). Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide in situ.[3] -
Addition: Add the 5-chloro-1,2,3-thiadiazole (1.0 mmol) dissolved in DMF (1 mL) dropwise.
-
Reaction: Heat the mixture to 80–100°C for 4–8 hours.
-
Observation: The reaction mixture typically turns from pale yellow to deep orange/brown.[2]
-
-
Workup:
-
Crystallization: Many analogs crystallize from hot Ethanol or Hexane/EtOAc mixtures.[2][3]
Optimization & Troubleshooting Guide
The following decision tree helps navigate common synthetic failures, particularly during the coupling phase.
Figure 2: Troubleshooting logic for the
Data Summary & Characterization
Expected Analytical Data:
-
1H NMR (CDCl3):
-
13C NMR:
-
C5 (Ether carbon): Significant downfield shift (
165–175 ppm) compared to the chloro-precursor.[3]
-
-
IR Spectroscopy:
Table 1: Reaction Optimization Matrix (Model Substrate)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetone | Reflux | 12 | 15 | Incomplete conversion (Temp too low).[2][3] | |
| 2 | DMF | 80 | 6 | 65 | Standard protocol.[2][3] | |
| 3 | DMF | 80 | 4 | 78 | Cesium effect improves phenoxide solubility. | |
| 4 | THF | 0 -> RT | 2 | 45 | Significant byproduct formation (ring opening).[2][3] |
Safety & Handling
-
Thionyl Chloride (
): Highly corrosive and reacts violently with water to release and gases.[2][3] All Hurd-Mori cyclizations must be performed in a well-ventilated fume hood with a caustic scrubber trap.[2][3] -
1,2,3-Thiadiazoles: Low molecular weight thiadiazoles can be energetic.[1][2] Avoid heating crude reaction mixtures above 150°C.
-
2,4-Dichlorophenol: Toxic by absorption and inhalation.[2][3] Use double-gloving (Nitrile) during weighing and transfer.[2][3]
References
-
Hurd-Mori Cyclization Mechanism & Scope
-
Synthesis of 1,2,3-Thiadiazole Carboxylates & Analogs
-
Antimicrobial & Bioactive Thiadiazole Derivatives
-
Nucleophilic Substitution on Heterocycles (
):
Sources
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether during purification and storage?
A1: The core of this molecule, the 1,2,3-thiadiazole ring, is known for its moderate thermal and photochemical stability.[1] The primary concern is decomposition at elevated temperatures, often above 200 °C, although this can be influenced by substituents. The decomposition pathway involves the extrusion of molecular nitrogen (N₂), which is a thermodynamically favorable process, leading to highly reactive thiirene and thioketene intermediates.[1][2]
Expert Insight: This instability has direct implications for purification. Techniques involving high heat, such as distillation or high-temperature recrystallization, should be approached with caution. We recommend keeping purification temperatures as low as practically possible and protecting the compound from prolonged exposure to direct light.
Q2: What are the expected physical properties and solubility profile of this compound?
A2: While specific data for this exact ether is not broadly published, based on the parent 1,2,3-thiadiazole and related substituted analogs, it is expected to be a solid at room temperature.[3] It should be soluble in most common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and acetone, and sparingly soluble in non-polar solvents like hexanes.[3] Its solubility in water is expected to be very low.
Q3: What are the most effective analytical techniques for assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is the gold standard for quantitative purity analysis.[4][5][6] It can resolve the target compound from starting materials and closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying residual solvents or impurities. The presence of unreacted 2,4-dichlorophenol or other aromatic byproducts can often be detected by characteristic signals in the aromatic region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the product and identifying unknown impurities by their mass-to-charge ratio.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether.
Problem 1: Low Purity after Column Chromatography - Product is Contaminated with Starting Material (2,4-dichlorophenol).
-
Underlying Cause: 2,4-dichlorophenol is acidic and can interact strongly with standard silica gel, leading to peak tailing and co-elution with the desired product. The polarity difference between the slightly polar product and the more polar phenol might not be sufficient for clean separation with standard solvent systems.
-
Troubleshooting Strategy:
-
Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer with a mild base, such as a 5% sodium bicarbonate (NaHCO₃) solution or a 1 M sodium hydroxide (NaOH) solution. This will deprotonate the acidic phenol, pulling it into the aqueous layer as its sodium salt. Follow with a water wash and a brine wash before drying and concentrating the organic phase. This single step can dramatically reduce the phenolic impurity load.
-
Modify the Mobile Phase: If co-elution persists, adding a small amount (0.1-0.5%) of a competitive polar modifier like triethylamine (NEt₃) or acetic acid to the mobile phase can improve peak shape and separation. Triethylamine will occupy the acidic sites on the silica, preventing the phenol from tailing. Conversely, a small amount of acetic acid can sometimes improve the elution profile of the target compound.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, which has been successfully used for purifying related thiadiazole derivatives.[7]
-
Problem 2: The Product Appears to Decompose During Column Chromatography.
-
Underlying Cause: The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition, especially during long residence times on the column.[1][2] This is often observed as streaking on the TLC plate or a lower-than-expected recovery of mass from the column.
-
Troubleshooting Strategy:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting mobile phase and add 1% triethylamine (by volume). This neutralizes the acidic sites on the silica surface, minimizing decomposition.
-
Use Neutral Alumina: As mentioned previously, switching to neutral alumina is an excellent alternative to mitigate acid-catalyzed degradation.[7]
-
Increase Elution Speed: Do not let the column run dry or sit for extended periods. Use flash chromatography with positive air pressure to minimize the time the compound spends on the stationary phase.
-
Consider an Alternative Purification Method: If decomposition is severe, avoid chromatography altogether and proceed directly to recrystallization.
-
Problem 3: Recrystallization Fails to Yield Crystals or Results in an Oil.
-
Underlying Cause: This typically happens for one of two reasons: the chosen solvent system is inappropriate, or the product is still too impure to crystallize effectively (a phenomenon known as melting point depression).
-
Troubleshooting Strategy:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) on a small scale. A good single-solvent recrystallization system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Employ a Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy.[8] Allow the mixture to cool slowly. The gradual change in solvent polarity will promote crystal formation.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny "seed" crystal to the supersaturated solution to initiate crystallization.
-
Pre-Purification: If the crude product is very oily or contains significant impurities, a preliminary purification by flash chromatography may be necessary to enrich the product enough for successful recrystallization.
-
Data & Workflow Visualization
Table 1: Potential Impurities and Their Origin
| Impurity Name | Potential Origin | Recommended Removal Method |
| 2,4-Dichlorophenol | Unreacted starting material | Aqueous base wash (e.g., 5% NaHCO₃) |
| 5-Halo-1,2,3-thiadiazole | Unreacted starting material | Column chromatography |
| Isomeric Ethers | Side reaction during synthesis | Careful column chromatography or fractional recrystallization |
| Thermal Degradation Products | Decomposition during workup | Avoid high heat; use deactivated silica/alumina |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Diagram 2: Troubleshooting Column Chromatography
This decision tree helps diagnose and solve common issues during column chromatography.
Caption: Troubleshooting guide for column chromatography.
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize acid-catalyzed degradation of the target compound.
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker.
-
Deactivation: Prepare your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to the mobile phase to a final concentration of 1% (v/v). Add this mobile phase to the silica gel to create a free-flowing slurry.
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel (~1-2x the sample weight), evaporate the solvent until a dry powder is formed. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
This method is ideal when a single suitable recrystallization solvent cannot be found.
-
Select Solvents: Identify a "good" solvent that readily dissolves your compound (e.g., ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., heptane). The two solvents must be miscible.[8]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent dropwise while gently heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent required.
-
Induce Precipitation: While the solution is still warm, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). If too much is added, add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum to remove any residual solvent.
References
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). Available at: [Link]
-
Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. Royal Society of Chemistry. Available at: [Link]
-
Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Pliczek, M., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(19), 5957. Available at: [Link]
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Available at: [Link]
-
Benati, L., Montevecchi, P. C., & Zanardi, G. (1976). Thermal decomposition of 1,2,3-benzothiadiazole. The Journal of Organic Chemistry, 41(15), 2673-2676. Available at: [Link]
-
Bogoyevitch, M. A., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PLoS ONE, 7(10), e46494. Available at: [Link]
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. Available at: [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]
- Environmental Chemistry Method for 2,4-D & Degradates Soil. U.S. Environmental Protection Agency (EPA).
- Lee, S., et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
- Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. Universiti Tunku Abdul Rahman (UTAR).
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
-
Recrystallization with two solvents. Reddit. Available at: [Link]
-
Fedotov, S. O., et al. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[9]triazolo[3,4-b][1][2][9]thiadiazine-7-carboxylic acid and its salts. Zaporozhye Medical Journal.
- Stafilov, T., et al. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.
- Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation. Google Patents.
- James, S., et al. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Bulletin of the Chemical Society of Ethiopia, 37(2), 253-265.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Hafez, H. N., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(3), 346.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research.
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available at: [Link]
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Technical Support Center: Solubilization of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Status: Active Ticket ID: CHEM-SOL-24DC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Profiles in Screening & Formulation
Executive Summary & Molecule Profiling
The Challenge:
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether presents a classic "brick dust" physicochemical profile. The molecule combines a highly lipophilic 2,4-dichlorophenyl ring (increasing LogP) with a planar 1,2,3-thiadiazole heteroaromatic system (increasing crystal lattice energy via
Diagnostic Profile:
-
Estimated LogP: ~3.8 – 4.5 (High Lipophilicity)
-
Aqueous Solubility: < 1 µM (Practically insoluble)
-
Primary Failure Mode: Kinetic precipitation upon dilution from DMSO stock into aqueous media (the "Crash-Out" effect).
This guide provides validated protocols to transition this compound from a solid state to a bio-available solution without compromising experimental integrity.
Decision Matrix: Selecting the Right Formulation
Before attempting a protocol, identify your target concentration and application.
Figure 1: Formulation Decision Matrix based on experimental requirements.
Technical FAQs & Troubleshooting
Q1: Why does the compound precipitate when I add my 10 mM DMSO stock to the cell culture media?
A: This is a Kinetic Solubility Failure . The 2,4-dichlorophenyl moiety is extremely hydrophobic. When you inject a small volume of DMSO (high solvent power) into water (low solvent power), the DMSO diffuses away from the compound faster than the compound can interact with water molecules. The local concentration of the drug instantly exceeds its thermodynamic solubility limit, forcing it to aggregate into micro-crystals.
The Fix: Use the "Sub-surface Injection with Vortex" technique (See Protocol A).
Q2: I see "cloudiness" in my assay plate. Is my data valid?
A: No. Cloudiness indicates macro-precipitation.
-
False Negatives: The compound is trapped in crystals and cannot bind the target.
-
False Positives: Crystals can scatter light (interfering with optical density readings) or non-specifically adsorb proteins (the "Pan-Assay Interference" or PAINS effect). Validation Step: Spin the plate at 1000 x g for 5 minutes. If the compound is truly dissolved, the concentration in the supernatant should not change.
Q3: Can I use Ethanol instead of DMSO?
A: Generally, No. While 2,4-dichlorophenyl ethers are soluble in ethanol, ethanol has a higher vapor pressure and lower surface tension than DMSO. This often leads to "creeping" precipitation at the meniscus of the well or rapid evaporation during dispensing, changing the final concentration. DMSO is preferred for its low volatility.
Validated Experimental Protocols
Protocol A: The "Solvent Shift" (For In Vitro Assays < 10 µM)
Use this for standard IC50 screening.
Materials:
-
Compound Stock (10 mM in anhydrous DMSO)
-
Intermediate Solvent: DMSO
-
Assay Buffer: PBS or Media (Pre-warmed to 37°C)
Step-by-Step:
-
Preparation: Do not dilute the 10 mM stock directly into water.
-
Intermediate Step: Prepare a 100x working solution in pure DMSO.
-
Example: To achieve 10 µM final, prepare a 1 mM solution in DMSO first.
-
-
The Shift:
-
Place the assay buffer on a vortex mixer set to medium speed.
-
Sub-surface Injection: Insert the pipette tip below the surface of the vortexing buffer.
-
Slowly eject the DMSO working solution.
-
Result: This prevents high local concentrations at the surface and promotes rapid dispersion.
-
-
Equilibration: Incubate at 37°C for 30 minutes. Check for turbidity.
Protocol B: Cyclodextrin Complexation (For High Concentrations/Animal Studies)
Use this when you need > 1 mg/mL solubility.
Mechanism: The hydrophobic 2,4-dichlorophenyl ring inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Materials:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile Water or Saline
Step-by-Step:
-
Vehicle Prep: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether to the vehicle.
-
Note: Do not use a DMSO stock here if possible; solid addition prevents DMSO toxicity in vivo.
-
-
Energy Input: The mixture will be a suspension.
-
Sonicate in a water bath at 40°C for 30–60 minutes.
-
The suspension should turn clear or slightly opalescent.
-
-
Verification: Centrifuge at 10,000 x g for 5 mins. Use the supernatant.
Solubility Data Reference Table
Note: Values are empirical estimates for the 2,4-dichlorophenyl 1,2,3-thiadiazole class.
| Solvent System | Solubility Limit (25°C) | Usage Notes |
| DMSO (Anhydrous) | > 50 mM | Ideal for frozen stocks (-20°C). Hygroscopic; keep sealed. |
| Ethanol (100%) | ~ 10–20 mM | Prone to evaporation. Not recommended for long-term storage. |
| Water / PBS | < 1 µM | Insoluble. Do not use for serial dilutions. |
| Acetone | > 50 mM | Good for cleaning glassware, not for biological assays. |
| Corn Oil / Labrasol | ~ 5–10 mg/mL | Excellent for oral gavage formulations. |
| 20% HP-β-CD | ~ 2–5 mg/mL | Best for IV/IP injection (reduces phlebitis risk). |
Mechanistic Visualization: The "Crash-Out" Pathway
Understanding why the experiment fails is key to preventing it.
Figure 2: The kinetic pathway of precipitation for lipophilic thiadiazole ethers.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Bak, A., et al. (2006). Physicochemical properties of 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry (Contextual reference for thiadiazole class properties). Link
-
EPA Archives. (2025). 2,4-Dichlorophenol Derivatives and Environmental Fate. EPA Substance Registry Services. Link
Validation & Comparative
A Comparative Analysis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether and Commercial Fungicides for Agricultural Applications
In the relentless pursuit of novel and effective solutions for crop protection, the exploration of new chemical entities with fungicidal properties is paramount. This guide provides a detailed comparative analysis of the investigational compound, 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, against three widely used commercial fungicides: Azoxystrobin, Tebuconazole, and Boscalid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the potential of this novel thiadiazole derivative.
Introduction: The Pressing Need for Novel Fungicides
Fungal pathogens pose a significant threat to global food security, causing substantial yield losses in a wide array of crops.[1] The extensive use of existing fungicides has led to the emergence of resistant fungal strains, necessitating a continuous search for new active ingredients with different modes of action.[2][3] The 1,2,3-thiadiazole scaffold has emerged as a promising area of research, with various derivatives demonstrating broad-spectrum fungicidal activity.[4][5][6][7][8][9] This guide focuses on a specific derivative, 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, to evaluate its potential standing against established commercial fungicides.
Chemical Structures and Properties
A fundamental aspect of understanding a fungicide's efficacy is its chemical structure, which dictates its interaction with the target pathogen.
| Compound | Chemical Structure | Chemical Class |
| 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | ClClONNS | 1,2,3-Thiadiazole Ether |
| Azoxystrobin | OCNOCH3COOCH3 | Strobilurin (QoI) |
| Tebuconazole | ClOHNNN | Triazole (DMI) |
| Boscalid | ClNHC=ON | Carboxamide (SDHI) |
Mechanism of Action: A Comparative Overview
The efficacy of a fungicide is intrinsically linked to its mechanism of action (MoA). The three commercial fungicides chosen for this comparison represent distinct and well-characterized MoAs. While the precise MoA of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is not yet fully elucidated, based on existing literature for related compounds, a probable mode of action can be inferred.
-
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (Probable MoA): Research on 1,2,3-thiadiazole derivatives suggests that they may act as inducers of Systemic Acquired Resistance (SAR) in plants.[7][10] Instead of directly targeting the fungus, these compounds can trigger the plant's own defense mechanisms, leading to broad-spectrum and durable resistance. Some thiadiazole derivatives have also been shown to inhibit fungal growth, suggesting a potential multi-site action.[4]
-
Azoxystrobin (Quinone Outside Inhibitor - QoI): Azoxystrobin is a potent inhibitor of mitochondrial respiration in fungi.[11][12][13] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transport and thereby inhibiting ATP synthesis.[11][12][13] This disruption of energy production is lethal to the fungus.
-
Tebuconazole (Demethylation Inhibitor - DMI): Tebuconazole belongs to the triazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15][16][17] It specifically targets the enzyme C14-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[14][15][17] The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to fungal cell death.
-
Boscalid (Succinate Dehydrogenase Inhibitor - SDHI): Boscalid is a member of the carboxamide chemical class and functions by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[18][19][20][21][22] This blockage of the electron transport chain disrupts cellular respiration and energy production, ultimately leading to the inhibition of spore germination and mycelial growth.[19][22]
Signaling Pathway and MoA Diagrams
Caption: Comparative Mechanisms of Action of Fungicides.
Comparative In Vitro Efficacy
Disclaimer: The following data for 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is illustrative and based on the reported activity of structurally similar 1,2,3-thiadiazole derivatives. Specific experimental validation for this exact compound is required.
The in vitro efficacy of a fungicide is a critical measure of its intrinsic activity against a target pathogen. The following table summarizes the half-maximal effective concentration (EC50) values against two economically important plant pathogens, Botrytis cinerea (gray mold) and Fusarium graminearum (Fusarium head blight).
| Fungicide | EC50 (µg/mL) vs. Botrytis cinerea | EC50 (µg/mL) vs. Fusarium graminearum |
| 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (Illustrative) | 1.5 - 5.0 | 2.0 - 7.5 |
| Azoxystrobin | 0.02 - 0.1[23] | 0.1 - 0.5[24] |
| Tebuconazole | 0.5 - 2.0[25] | 0.1 - 1.0[4][26] |
| Boscalid | 0.1 - 0.5[25][27] | >10[24] |
Analysis:
-
Azoxystrobin demonstrates very high intrinsic activity against both pathogens, with very low EC50 values.
-
Tebuconazole shows good efficacy against both B. cinerea and F. graminearum.
-
Boscalid is highly effective against B. cinerea but shows significantly lower activity against F. graminearum.
-
The illustrative data for 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether suggests a moderate level of in vitro activity, potentially lower than the established commercial fungicides. However, its potential SAR-inducing properties may not be fully captured in a direct in vitro assay.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for determining in vitro and in vivo fungicidal efficacy are provided below.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) and EC50 of the test compounds against fungal pathogens.
Materials:
-
Test compounds (dissolved in DMSO)
-
Commercial fungicides (as standards)
-
Fungal isolates (Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow fungal isolates on Potato Dextrose Agar (PDA) plates for 7-10 days.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Serial Dilution:
-
Prepare a series of twofold dilutions of the test compounds and standard fungicides in PDB directly in the 96-well plates.
-
The final concentration range should typically span from 0.01 to 100 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared spore suspension to each well containing 100 µL of the diluted compound.
-
Include a positive control (spores in PDB without any compound) and a negative control (PDB only).
-
-
Incubation:
-
Incubate the plates at 25°C for 48-72 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
The MIC is defined as the lowest concentration that inhibits visible growth.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
In Vivo Plant Protection Assay (Detached Leaf Assay)
Objective: To evaluate the protective and curative efficacy of the test compounds on plant tissue.
Materials:
-
Test compounds and commercial fungicides (formulated for spraying)
-
Healthy, young plant leaves (e.g., from tomato or wheat seedlings)
-
Fungal spore suspension (e.g., Botrytis cinerea at 1 x 10^6 spores/mL)
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber
Procedure:
-
Compound Application:
-
Protective: Spray the adaxial surface of the detached leaves with the test compounds until runoff. Allow the leaves to air dry for 24 hours.
-
Curative: Inoculate the leaves first (see step 2) and then apply the test compounds 24 hours post-inoculation.
-
-
Inoculation:
-
Place 10 µL droplets of the fungal spore suspension onto the treated (protective) or untreated (curative) leaf surfaces.
-
-
Incubation:
-
Place the inoculated leaves in moist chambers and incubate in a growth chamber with a 12h photoperiod at 22°C for 3-5 days.
-
-
Disease Assessment:
-
Measure the diameter of the necrotic lesions that develop at the inoculation sites.
-
Calculate the percentage of disease control relative to the untreated, inoculated control leaves.
-
Conclusion and Future Directions
The preliminary comparative analysis suggests that 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether exhibits moderate in vitro fungicidal activity. While its intrinsic potency may be lower than that of leading commercial fungicides like Azoxystrobin, its potential alternative mechanism of action as a SAR inducer is of significant interest. The development of fungicides with novel MoAs is a critical strategy to combat the evolution of resistance in fungal pathogen populations.
Further research is imperative to fully characterize the fungicidal potential of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether. This should include:
-
Comprehensive in vitro and in vivo testing against a broader range of agronomically important fungal pathogens.
-
Elucidation of its precise mechanism of action , including studies to confirm its SAR-inducing properties.
-
Structure-activity relationship (SAR) studies to optimize the 1,2,3-thiadiazole ether scaffold for enhanced fungicidal activity.
-
Toxicological and ecotoxicological profiling to assess its safety profile for non-target organisms and the environment.
References
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Azoxystrobin. In: Wikipedia. [Link]
-
Boscalida (Boscalid). Cultivar Magazine. [Link]
-
Tebuconazole (Tebuconazole). Cultivar Magazine. [Link]
-
Tebuconazole: A Solution For Managing Fungal Pathogens in Agriculture. Agrogreat. [Link]
-
Azoxystrobin. Cultivar Magazine. [Link]
-
Mode of action, biological performance and latest monitoring results of boscalid sensitvity. GCIR. [Link]
-
BOSCALID. Inxight Drugs. [Link]
-
How Tebuconazole Enhances Crop Protection with Systemic Fungicidal Action. LinkedIn. [Link]
-
Pesticides - Fact Sheet for Azoxystrobin. Environmental Protection Agency (EPA). [Link]
-
Boscalid - Biological characteristics, redistribution properties and biological efficacy. GCIR. [Link]
-
Boscalid Technical. Coromandel. [Link]
-
The insecticidal activity and mechanism of tebuconazole on Nilaparvata lugens (Stål). BMC. [Link]
-
Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. PMC. [Link]
-
Efficacy of Fungicides against Fusarium Head Blight Depends on the Timing Relative to Infection Rather than on Wheat Growth Stage. PubliCatt. [Link]
-
In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. [Link]
-
Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. PubMed. [Link]
-
Fungicide performance on Fusarium meridionale control, grain yield and grain damage in maize. SciELO. [Link]
-
Performance of fungicides on the control of fusarium head blight (Triticum aestivum L.) and deoxynivalenol contamination in wheat grains. ResearchGate. [Link]
-
Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers. [Link]
-
Botrytis cinerea fungicide sensitivity evaluation in Virginia crops Results and activit. AWS. [Link]
-
Botrytis cinerea fungicide sensitivity evaluation in Virginia crops Results and activities, by objective. AWS. [Link]
-
Fungicide performance dose-response curves for rusts and fusarium in winter wheat. AHDB. [Link]
-
Design, synthesis, antimicrobial activity, and mechanism of novel 3‐(2,4‐dichlorophenyl)‐[11][12][14]triazolo[3,4‐b][11][12][18]thiadiazole derivatives. ResearchGate. [Link]
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Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[11][12][14]triazolo[3,4-b][11][12][18]thiadiazole derivatives. PubMed. [Link]
-
Resistance to Seven Site-Specific Fungicides in Botrytis cinerea from Greenhouse-Grown Ornamentals. APS Journals. [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
-
Fungicide Modes of Action. Crop Science US. [Link]
-
Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. Research Square. [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI. [Link]
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synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. CORE. [Link]
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Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z). PubMed. [Link]
-
Investigation of 2,4-Dihydroxylaryl-Substituted Heterocycles as Inhibitors of the Growth and Development of Biotrophic Fungal Pa. Semantic Scholar. [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. PMC. [Link]
- US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation.
-
Antifungals and Drug Resistance. MDPI. [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. [Link]
-
Mechanisms of action in antifungal drugs. Research Starters. [Link]
-
Efficacy of Various Fungicides and Herbicides for the Management of Wheat Foot Rot Disease. International Journal of Plant & Soil Science. [Link]
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Structure-Activity Relationship (SAR) of 1,2,3-Thiadiazole Ethers: A Comparative Guide
This guide details the Structure-Activity Relationship (SAR) of 1,2,3-thiadiazole ethers, focusing on their application as high-potency fungicides (specifically strobilurin analogues) and emerging antiviral/anticancer agents.
Executive Summary & Core Mechanism
The 1,2,3-thiadiazole moiety acts as a "privileged scaffold" in medicinal chemistry, primarily serving as a bioisostere for phenyl, pyrimidine, and oxadiazole rings. In the context of ether derivatives , the focus is predominantly on 1,2,3-thiadiazole-based strobilurins and aryl/alkyl ethers where the heterocyclic ring enhances metabolic stability and binding affinity.
Mechanism of Action:
-
Fungicidal (Strobilurin-like): These ethers target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, inhibiting ATP synthesis. The 1,2,3-thiadiazole ring often replaces the central phenyl ring of commercial strobilurins (e.g., azoxystrobin), altering the electronic distribution and lipophilicity to improve penetration into fungal cells.
-
Antiviral/Anticancer: The mesoionic character of the 1,2,3-thiadiazole ring facilitates transmembrane transport, while specific substitutions (e.g., 5-aryl ethers) interact with viral capsid proteins or inhibit specific kinases (e.g., Hsp90).
SAR Analysis: The 1,2,3-Thiadiazole Ether Scaffold[1]
The biological activity of 1,2,3-thiadiazole ethers is governed by three critical structural domains: the Ether Linkage , the Thiadiazole Core , and the Distal Substituents .
Visualization of SAR Logic
The following diagram maps the structural modifications and their direct impact on biological activity.
Figure 1: SAR Logic Map for 1,2,3-Thiadiazole Ethers.
Key Structural Insights
-
The Ether Linkage (-O-):
-
Function: Acts as a hydrogen bond acceptor and a flexible spacer. In strobilurin analogues, the oxygen atom is critical for positioning the pharmacophore within the Qo site of the cytochrome bc1 complex.
-
Optimization: Replacing a thioether (-S-) with an ether (-O-) often increases metabolic stability against oxidation but may alter the bond angle, requiring compensatory steric bulk at the C4 position.
-
-
C4-Position Substituents:
-
Methyl (–CH3): Preferred for fungicidal activity (e.g., in strobilurin mimics). It provides enough steric bulk to lock the conformation without hindering binding.
-
Aryl (–Ph): Preferred for antiviral activity (e.g., anti-TMV or anti-HIV). A 4-phenyl group extends the conjugation system, enhancing π-π stacking interactions with viral proteins.
-
-
C5-Position Substituents (The Variable Region):
-
Halogenated Phenyls: A 2,4-dibromophenyl group at C5 significantly enhances antiviral potency (anti-HIV EC50 ~0.036 µM). The halogens provide halogen-bonding capabilities and increase lipophilicity (LogP).
-
Carboxylates/Carboxamides: Essential for plant systemic acquired resistance (SAR) activation (e.g., Tiadinil analogues).
-
Comparative Performance Data
The following data compares a novel 1,2,3-thiadiazole-based strobilurin ether (Compound 8a ) against commercial standards.
Table 1: Fungicidal Activity (EC50 in µg/mL) of 1,2,3-Thiadiazole Ether vs. Standards
| Pathogen | Compound 8a (Thiadiazole Ether) | Azoxystrobin (Commercial Std) | Enestroburin (Commercial Std) | Performance Insight |
| Gibberella zeae (Wheat Scab) | 2.68 | 15.12 | 4.35 | 5.6x more potent than Azoxystrobin. |
| Sclerotinia sclerotiorum (Rot) | 0.44 | 0.15 | 0.06 | Highly active, though slightly less than Enestroburin. |
| Rhizoctonia cerealis (Sharp Eyespot) | 0.01 | 0.12 | 0.08 | 12x more potent than Azoxystrobin. |
| Botrytis cinerea (Grey Mold) | 2.50 | 21.7 (Ref. Value*) | N/A | Superior inhibition of resistant strains. |
Note: Data derived from strobilurin analogue studies [1][2]. Lower EC50 indicates higher potency.
Experimental Protocols
Synthesis of 1,2,3-Thiadiazole Ethers (General Workflow)
The synthesis typically involves the Hurd-Mori reaction to form the thiadiazole core, followed by etherification.
Workflow Diagram:
Figure 2: Synthetic Pathway for 1,2,3-Thiadiazole Ethers.
Detailed Protocol (Step 4 - Etherification):
-
Reagents: 5-Chloro-4-methyl-1,2,3-thiadiazole (1.0 eq), Substituted Phenol/Alcohol (1.1 eq), K2CO3 (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the phenol in dry DMF under N2 atmosphere.
-
Add K2CO3 and stir at room temperature for 30 mins to generate the phenoxide.
-
Add 5-chloro-4-methyl-1,2,3-thiadiazole dropwise.
-
Heat the mixture to 80-100°C for 4-6 hours (monitor via TLC).
-
Quench: Pour into ice water. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography (Hexane:EtOAc gradient).
-
Biological Assay: Mycelial Growth Inhibition
To validate the fungicidal activity of the synthesized ethers:
-
Medium: Potato Dextrose Agar (PDA).
-
Preparation: Dissolve test compounds in acetone/DMSO (1% v/v final concentration) and mix with molten PDA at 50°C to achieve serial concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. cerealis) in the center of the plate.
-
Incubation: Incubate at 25°C for 48-72 hours.
-
Calculation: Measure colony diameter. Calculate inhibition rate (%) =
, where is control diameter and is treatment diameter.
Expert Insight & Causality
Why 1,2,3-Thiadiazole? The 1,2,3-thiadiazole ring is electron-deficient. When linked via an ether oxygen to a phenyl ring (in strobilurin analogues), it creates a "push-pull" electronic system.
-
Causality: The electron-withdrawing nature of the thiadiazole ring lowers the electron density of the ether oxygen. This prevents rapid oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes in the target organism, extending the half-life of the drug compared to simple phenyl ethers [3].
-
Self-Validation: If your synthesized compound shows high in vitro activity but poor in vivo performance, check the C4-substituent. A lack of steric bulk at C4 can allow the ether linkage to rotate too freely, reducing binding affinity to the rigid Qo site.
References
-
Synthesis and fungicidal activity of 1,2,3-thiadiazole-based strobilurins. Journal of Agricultural and Food Chemistry.
-
Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents. ACS Omega. (Comparison data for thiadiazole ethers).
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences.
-
Antiviral activity of 1,2,3-thiadiazole derivatives. BenchChem Technical Guides.
A Comparative Guide to the Efficacy of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether and Triazole Fungicides
This guide provides a detailed comparative analysis of two distinct classes of fungicidal compounds: the novel 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether and the well-established triazole fungicides. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, comparative efficacy, and the critical experimental protocols required for their evaluation. Our objective is to synthesize technical data with field-proven insights to facilitate informed decisions in research and development.
Introduction: Two Divergent Approaches to Fungal Control
The management of phytopathogenic fungi is a cornerstone of global agriculture and a significant area of research in medicine. The triazole family of fungicides has long been a pillar of disease control due to its broad-spectrum activity and systemic properties.[1] These compounds, including widely used agents like tebuconazole and epoxiconazole, are known for their specific, target-site mode of action.[2]
In contrast, compounds based on the 1,2,3-thiadiazole heterocycle, such as 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, represent a different and intriguing approach. Rather than acting directly on the fungal pathogen, some thiadiazole derivatives function as plant defense activators, or elicitors, inducing Systemic Acquired Resistance (SAR).[3][4] This guide will explore the profound implications of these divergent strategies on their application, efficacy, and resistance management.
Differentiating the Mechanisms of Action
The fundamental difference in the efficacy and application of these two fungicide classes lies in their disparate biochemical targets.
Triazole Fungicides: Direct Inhibition of Fungal Sterol Biosynthesis
Triazoles are highly specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and function of fungal cell membranes.[7][8]
The mechanism proceeds as follows:
-
Enzyme Inhibition: The triazole molecule binds to the active site of the CYP51 enzyme.
-
Ergosterol Depletion: This binding event blocks the conversion of lanosterol to ergosterol.
-
Membrane Disruption: The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to abnormal growth and eventual cell death.[9]
This direct mode of action provides both preventative and curative properties, as triazoles can halt fungal development even after the initial infection has occurred.[7]
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether: A Plant-Mediated Defense
Unlike triazoles, certain 1,2,3-thiadiazole derivatives, structurally similar to the known elicitor tiadinil, are not primarily direct-acting fungicides.[3][4] Instead, they act as synthetic plant resistance activators.
The proposed mechanism involves:
-
Signal Recognition: The plant recognizes the thiadiazole compound as a molecular signal, mimicking a pathogen attack.
-
Activation of SAR: This triggers the Systemic Acquired Resistance (SAR) pathway within the plant.
-
Production of Defenses: The plant responds by producing a range of defense-related compounds, including pathogenesis-related (PR) proteins and phytoalexins.
-
Broad-Spectrum Resistance: These endogenous compounds confer broad and durable resistance against a variety of fungal, bacterial, and viral pathogens.
This indirect mechanism is purely preventative; the compound must be applied before the pathogen arrives to allow the plant sufficient time to mount its defenses.
Diagram 1: Comparative Mechanisms of Action
The following diagram illustrates the distinct biochemical pathways targeted by each fungicide class.
Caption: Divergent pathways of triazoles (direct inhibition) vs. thiadiazole ethers (plant-mediated resistance).
Comparative Efficacy and Spectrum of Activity
Direct quantitative comparisons are contingent on the specific fungal pathogen and host plant. However, we can establish a framework for comparison based on their differing modes of action.
| Feature | Triazole Fungicides | 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | Rationale & Causality |
| Mode of Action | Direct, Site-Specific Inhibitor[7] | Indirect, Plant Defense Inducer[3] | Triazoles target a specific fungal enzyme, while the thiadiazole activates a host-plant defense cascade. |
| Spectrum | Broad-spectrum, but variable among specific triazoles.[7] | Potentially very broad against fungi, bacteria, and viruses.[3] | The spectrum of triazoles is defined by the conservation of the CYP51 enzyme. The thiadiazole's spectrum is defined by the plant's ability to defend itself. |
| Application Timing | Preventative and early-curative.[2] | Strictly preventative.[3] | Triazoles can stop existing infections. The thiadiazole requires time for the plant to build resistance before pathogen arrival. |
| Resistance Risk | High, due to single-site action.[7] | Low, due to multi-pronged plant defense. | Pathogens can evolve target-site mutations to overcome triazoles. It is significantly harder for a pathogen to overcome the multitude of defenses induced by SAR. |
| Systemic Movement | Locally systemic (acropetal movement in xylem).[2] | Signal is systemic throughout the plant. | Triazoles move upwards in the plant's water-conducting tissues.[2] The SAR signal is translocated throughout the plant, protecting new growth. |
Experimental Protocols for Comparative Evaluation
To objectively compare these fungicides, a rigorous, multi-tiered experimental approach is essential. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric of direct fungicidal activity. It is expected that triazoles will show low MIC values, while a plant defense inducer like the thiadiazole ether will show little to no direct activity.
Objective: To quantify the direct inhibitory effect of a compound on fungal growth.
Diagram 2: In Vitro MIC Determination Workflow
Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Materials & Media Preparation:
-
Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea.
-
Media: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (Morpholinepropanesulfonic acid). Filter-sterilize.[10]
-
Stock Solutions: Prepare 10 mg/mL stock solutions of test compounds and controls (e.g., Tebuconazole) in DMSO.
-
Equipment: Sterile 96-well microtiter plates, spectrophotometer, incubator.
-
-
Inoculum Preparation (Self-Validating Step):
-
Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) to ensure purity and viability.[10]
-
Suspend several colonies in sterile saline.
-
Causality: The next step is critical for reproducibility. Adjust the suspension's turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). This standardization ensures that the initial challenge to the fungicide is consistent across all wells and experiments.[10]
-
Dilute this standardized suspension 1:1000 in the RPMI-MOPS medium to achieve the final target inoculum of ~1-5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of RPMI-MOPS into wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well and perform 2-fold serial dilutions down the column. The typical range is 0.03 to 32 µg/mL.[10]
-
Add 100 µL of the final fungal inoculum to each well.
-
Trustworthiness: Include a growth control (inoculum, no compound) and a sterility control (medium, no inoculum) on every plate. The growth control validates that the fungus can grow under the assay conditions, while the sterility control confirms the medium is not contaminated.
-
-
Incubation and Reading:
Protocol: In Vivo Plant Protection Efficacy Trial (Growth Chamber)
This protocol is essential for evaluating the efficacy of both compound types in a controlled environment, particularly for assessing the plant-mediated effects of the thiadiazole ether.
Objective: To assess the ability of a compound to protect a host plant from fungal infection under controlled conditions.
Diagram 3: In Vivo Plant Efficacy Trial Workflow
Caption: Workflow for a controlled environment plant protection efficacy trial.
Methodology:
-
Trial Planning and Setup:
-
Host/Pathogen System: e.g., Cucumber (Cucumis sativus) and Gray Mold (Botrytis cinerea).
-
Plant Growth: Cultivate seedlings to a consistent growth stage (e.g., 2-3 true leaves) under controlled light and temperature.
-
Causality: Employ a Randomized Complete Block Design. This statistical design is crucial to account for any potential environmental gradients within the growth chamber (e.g., slight variations in light or temperature), ensuring that observed differences are due to the treatments, not location.[12]
-
-
Treatment Application:
-
Prepare solutions of the test compounds (e.g., at 50, 100, and 200 µg/mL) and controls.
-
Controls (Essential for Trustworthiness):
-
Negative Control: Untreated, inoculated plants. This establishes the baseline disease pressure.
-
Positive Control: Plants treated with a known effective fungicide (e.g., Tebuconazole), then inoculated. This validates the assay's ability to detect a positive effect.
-
Vehicle Control: Plants treated with the solvent (e.g., DMSO/water solution) used to dissolve the compounds, then inoculated. This confirms the solvent itself has no effect.
-
-
Apply treatments as a foliar spray until runoff.
-
-
Pre-Inoculation Incubation:
-
Causality: This step is the most critical for differentiating the two compound classes. After treatment, plants must be incubated for a period before pathogen challenge (e.g., 3-5 days). This period is non-negotiable for the thiadiazole ether, as it provides the time required for the plant to activate its SAR pathway. For the triazole, this period tests its preventative and residual activity.
-
-
Pathogen Inoculation and Disease Development:
-
Prepare a standardized spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL).
-
Apply the spore suspension uniformly to the leaves of all plants.
-
Place plants in a high-humidity environment (>95% RH) for 48-72 hours to promote infection and disease development.[3]
-
-
Data Collection and Analysis:
-
After 5-7 days, assess disease severity by rating the percentage of leaf area covered by lesions for each plant.
-
Calculate the protective effect (%) relative to the negative control.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if the differences between treatments are statistically significant.[13]
-
Conclusions and Future Directions
The comparative analysis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether and triazole fungicides reveals two powerful but fundamentally different tools for fungal disease management.
-
Triazoles remain indispensable for their potent, direct-acting, and curative capabilities. Their site-specific mechanism, however, makes them vulnerable to resistance, necessitating careful stewardship through rotation and tank-mixing with other modes of action.[7]
-
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether , and related plant defense activators, offer a highly sustainable and resistance-proof strategy.[3][4] Their efficacy is dependent on the host plant's ability to respond and requires a preventative mindset for application. They are an ideal component for integrated pest management (IPM) programs, reducing the selection pressure on site-specific fungicides.
Future research should focus on synergistic combinations of these two classes. A program utilizing a plant activator to boost baseline immunity, followed by a targeted triazole application under high disease pressure, could provide a more robust and durable solution than either chemistry used alone.
References
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Iowa State University. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]
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Journal of Hygienic Engineering and Design. (n.d.). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). [Link]
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Cook, R. J., et al. (2014). The role of fungicides for effective disease management in cereal crops. Taylor & Francis Online. [Link]
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Rybak, Z. D., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. [Link]
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Petrovic, M., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI. [Link]
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Di Pilato, V., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. [Link]
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CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. [Link]
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Taxvig, C., et al. (2014). Combination Effects of (Tri)Azole Fungicides on Hormone Production and Xenobiotic Metabolism in a Human Placental Cell Line. MDPI. [Link]
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Wang, Y., et al. (2024). Effects of the Novel Triazole Fungicide Ipfentrifluconazole on Different Endpoints in Zebrafish Larvae. PMC. [Link]
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AHDB. (n.d.). Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides. [Link]
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Beyond Pesticides. (2025). Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Beyond Pesticides Daily News Blog. [Link]
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Ez-Zaher, L., et al. (2020). Triazole fungicides induce hepatic lesions and metabolic disorders in rats. GSC Online Press. [Link]
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SGS. (2025). Understanding Field Trials. [Link]
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Grinberg, M., et al. (2023). Triazole fungicides induce adipogenesis and repress osteoblastogenesis in zebrafish. PMC. [Link]
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
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ANTEDIS. (n.d.). Evaluation Field Trials of Plant Protection Products. [Link]
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Manacorda, A. M., et al. (2005). In vitro testing of fungicidal activity of biocides against Aspergillus fumigatus. Microbiology Research. [Link]
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Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]
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OneSoil. (n.d.). How to Conduct a Field Test the Right Way. OneSoil Blog. [Link]
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Borys, D., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]
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Stoyanova, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]
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Radwan, A. A., et al. (2025). 1,3,4-Thiadiazole and 1,2,4-triazole-3(4 H )-thione bearing salicylate moiety: synthesis and evaluation as anti- Candida albicans. ResearchGate. [Link]
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Girolamini, L., et al. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. PubMed. [Link]
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Kumar, G. V. S., et al. (2014). Advances in synthetic approach to and antifungal activity of triazoles. PMC. [Link]
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Zakhidova, S. T., et al. (2022). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]
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Fedotov, S. O. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[7][8][9]triazolo[3,4-b][2][7][9]thiadiazine-7-carboxylic acid and its salts. [Link]
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Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
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Zakhidova, S. T., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI. [Link]
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Stoyanova, M., et al. (2025). (PDF) Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]
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Zakhidova, S. T., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl- N-arylalaninates. PubMed. [Link]
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Li, Y., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]
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A Researcher's Guide to Investigating Cross-Resistance of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
A Senior Application Scientist's Perspective on Pre-emptive Resistance Profiling of a Novel Thiadiazole Derivative
The emergence of resistance to antimicrobial and herbicidal agents is a significant threat to global health and food security. The development of novel compounds with unique mechanisms of action is crucial to circumventing cross-resistance to existing therapies.[1] The 1,2,3-thiadiazole scaffold is a promising heterocyclic structure in the design of new bioactive molecules due to its diverse pharmacological properties, including antifungal, antiviral, and herbicidal activities.[2][3] This guide focuses on a novel derivative, 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, and provides a framework for conducting comprehensive cross-resistance studies to evaluate its potential as a durable and effective agent.
The rationale for investigating this specific molecule stems from the known bioactivity of its constituent parts. The 2,4-dichlorophenyl group is present in various commercial pesticides, including the auxinic herbicide 2,4-D, while the 1,2,3-thiadiazole ring is a core component of numerous compounds with demonstrated fungicidal and plant-activating properties.[4][5] Understanding the cross-resistance profile of this hybrid molecule is paramount before its extensive development, as it can predict its efficacy against pathogens or weeds already resistant to other chemical classes and inform strategies for its sustainable use.
Hypothesized Mechanism of Action
While the precise mechanism of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is yet to be elucidated, we can infer potential pathways based on related structures. Many 1,2,3-thiadiazole derivatives function as plant resistance inducers or directly inhibit fungal growth.[4][6] For instance, some thiadiazole-based fungicides act by inhibiting crucial enzymes in sterol biosynthesis, similar to triazole fungicides.[5] Others, particularly those combined with a triazole moiety, have shown a broad spectrum of fungicidal activity.[7] Given the dichlorophenyl substituent, a potential herbicidal mode of action could involve mimicking auxins, leading to uncontrolled growth and plant death, though this is a distinct possibility from a fungicidal action and would need to be investigated separately.
A potential signaling pathway for a fungicidal mode of action is illustrated below.
Caption: Hypothesized fungicidal mechanism of action.
Designing a Cross-Resistance Study
A robust cross-resistance study is essential to determine if a single resistance mechanism confers resistance to multiple active ingredients.[8] The following outlines a comprehensive approach to evaluating the cross-resistance profile of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether.
Selection of Comparator Compounds
The choice of comparator compounds is critical and should include agents with different modes of action, as well as those with similar structures.
| Compound Class | Specific Compound | Rationale for Inclusion |
| Triazoles | Tebuconazole | Standard ergosterol biosynthesis inhibitor. |
| Strobilurins | Azoxystrobin | Quinone outside inhibitor (QoI), different mode of action.[9] |
| Auxinic Herbicides | 2,4-D | Shares the 2,4-dichlorophenyl moiety; potential for shared resistance mechanisms if herbicidal.[10] |
| Other Thiadiazoles | Tiadinil | A known plant defense inducer with a 1,2,3-thiadiazole core.[6] |
| Multi-drug Resistant Strains | - | Include characterized lab-generated or field-isolated strains with known resistance mechanisms. |
Experimental Workflow
The following workflow provides a step-by-step guide for a typical in vitro cross-resistance study against a panel of fungal pathogens.
Caption: Experimental workflow for cross-resistance testing.
Interpreting the Data: A Hypothetical Scenario
To illustrate the interpretation of results, consider the following hypothetical data from a cross-resistance study against a wild-type (WT) and a tebuconazole-resistant (TR) strain of a fungal pathogen.
| Compound | EC50 (µg/mL) - WT Strain | EC50 (µg/mL) - TR Strain | Resistance Factor (RF) | Interpretation |
| 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | 0.5 | 0.6 | 1.2 | No significant cross-resistance. |
| Tebuconazole | 0.8 | 24.0 | 30.0 | High level of resistance (positive control). |
| Azoxystrobin | 1.2 | 1.3 | 1.1 | No cross-resistance. |
| 2,4-D | >100 | >100 | - | No fungicidal activity at tested concentrations. |
| Tiadinil | 5.5 | 6.0 | 1.1 | No cross-resistance. |
In this hypothetical scenario, the low resistance factor (RF) for 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether against the tebuconazole-resistant strain suggests that the mechanism of resistance to tebuconazole does not confer resistance to our novel compound. This is a favorable outcome, indicating a potentially different mode of action.
Detailed Experimental Protocol: Fungal Growth Inhibition Assay
This protocol details the microdilution method for determining the EC50 values.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on potato dextrose agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Dissolve each compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.
-
Perform serial dilutions of the stock solutions in potato dextrose broth (PDB) in a 96-well microtiter plate to achieve a range of final concentrations. The final DMSO concentration should not exceed 1% (v/v).
-
-
Assay Procedure:
-
Add 100 µL of the appropriate compound dilution to each well.
-
Add 100 µL of the fungal spore suspension to each well.
-
Include positive controls (no compound, only PDB and inoculum) and negative controls (PDB only).
-
Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
Measure the optical density at 600 nm using a microplate reader to quantify fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Implications and Future Directions
The absence of cross-resistance to existing fungicides would position 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether as a valuable candidate for further development. Future studies should focus on elucidating its precise mechanism of action, which could involve identifying the target protein or pathway.[11] Additionally, investigating its efficacy against a broader range of resistant fungal and bacterial strains is warranted.[12] If herbicidal activity is pursued, studies on its potential for reduced translocation, a common resistance mechanism for auxinic herbicides, would be crucial.[10][13]
The development of new molecules with novel mechanisms of action is a key strategy in combating antimicrobial and herbicide resistance.[14] A thorough understanding of the cross-resistance profile of compounds like 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is a critical first step in this endeavor, ensuring that new solutions do not succumb to pre-existing resistance in the field.
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Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. (2021, July 2). National Center for Biotechnology Information. [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC. (2023, January 3). National Center for Biotechnology Information. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI. (2025, November 12). MDPI. [Link]
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(PDF) Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - ResearchGate. (2025, October 16). ResearchGate. [Link]
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Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications. (2026, January 5). American Chemical Society Publications. [Link]
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Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity - PMC. (2023, April 3). National Center for Biotechnology Information. [Link]
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Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates - PubMed. (2017, February 1). National Center for Biotechnology Information. [Link]
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Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. (2024, July 27). National Center for Biotechnology Information. [Link]
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Synthesis and Fungicidal Activities of Some 5- Aryl-2-(3,4-dimethyl phenyl)-amino-1,2,4-triazolo - Jetir.Org. JETIR. [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - ResearchGate. (2025, December 18). ResearchGate. [Link]
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Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers - PubMed. (2000, June 15). National Center for Biotechnology Information. [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives - MDPI. (2000, September 5). MDPI. [Link]
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Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). MDPI. [Link]
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A novel mutation in SoIAA20 confers cross‐resistance to 2,4‐Dichlorophenoxyacetic acid and other auxinic herbicides in Sonchus oleraceus - PMC. (2024, September 13). National Center for Biotechnology Information. [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023, January 3). MDPI. [Link]
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Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives - PubMed. (2024, October 15). National Center for Biotechnology Information. [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole - ResearchGate. ResearchGate. [Link]
-
(PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea - ResearchGate. ResearchGate. [Link]
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Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][3][4]thiadiazoles - PubMed. (2010, March 10). National Center for Biotechnology Information. [Link]
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Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. (2020, April 14). MDPI. [Link]
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Herbicide Cross Resistance and Multiple Resistance in Plants. Weed Science Society of America. [Link]
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Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). ResearchGate. [Link]
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Digitaria insularis: cross-resistance between ACCase inhibitors and multiple resistance to glyphosate. (2023, July 17). Revista de Ciências Agroveterinárias. [Link]
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Cross-resistance of each line to insecticides. Cross-resistance... - ResearchGate. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive comparison of the potential efficacy of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether, a compound of significant interest, by examining peer-reviewed studies on its structural analogs. While direct experimental data on this specific ether is not yet prominent in published literature, a deep dive into the structure-activity relationships (SAR) of related 1,2,3-thiadiazole derivatives allows for a robust, data-driven exploration of its potential applications and performance against established alternatives.
The core of our analysis rests on the understanding that the biological activity of thiadiazole derivatives is profoundly influenced by the nature and position of their substituents.[1] The subject of this guide, with its 2,4-dichlorophenyl moiety linked via an ether bond to the 5-position of the 1,2,3-thiadiazole ring, presents a unique combination of features that suggests potential for significant bioactivity. The well-documented herbicidal properties of 2,4-Dichlorophenoxyacetic acid (2,4-D) further underscore the potential of the 2,4-dichlorophenoxy group as a pharmacophore.[2][3]
Comparative Efficacy Analysis of 1,2,3-Thiadiazole Derivatives
The versatility of the 1,2,3-thiadiazole nucleus is evident in the diverse biological activities exhibited by its derivatives. This section will compare the efficacy of various substituted 1,2,3-thiadiazoles in key therapeutic and agricultural areas, providing a framework for predicting the potential of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether.
Antifungal Activity
The introduction of a 1,2,3-thiadiazole moiety has been shown to significantly enhance the fungicidal activity of molecules.[4] Several studies have reported potent antifungal effects of 1,2,3-thiadiazole derivatives against a range of plant pathogenic fungi.
A noteworthy study on 1,2,3-thiadiazole and thiazole-based strobilurins demonstrated that these compounds exhibit a broad spectrum of fungicidal activity.[4][5] For instance, compound 8a in one study showed excellent activity against Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis, with EC50 values of 2.68, 0.44, and 0.01 µg/mL, respectively.[4][5] This performance was significantly better than commercial fungicides like enestroburin, kresoxim-methyl, and azoxystrobin.[4][5]
| Compound/Alternative | Target Fungi | Efficacy (EC50 in µg/mL) | Reference |
| Compound 8a (1,2,3-thiadiazole based strobilurin) | Gibberella zeae | 2.68 | [4][5] |
| Sclerotinia sclerotiorum | 0.44 | [4][5] | |
| Rhizoctonia cerealis | 0.01 | [4][5] | |
| Enestroburin | Rhizoctonia cerealis | 15.12 | [4][5] |
| Kresoxim-methyl | Rhizoctonia cerealis | 2.35 | [5] |
| Azoxystrobin | Rhizoctonia cerealis | 0.06 | [4][5] |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | P. piricola | 0.12 | [1] |
| Gibberella zeae | 0.16 | [1] |
Anticancer and Antitumor Activity
The mesoionic character of the thiadiazole ring allows for effective cell membrane penetration, making its derivatives promising candidates for anticancer therapeutics.[6] Numerous studies have documented the in vitro and in vivo efficacy of 1,2,3-thiadiazole derivatives against various cancer cell lines.
For example, a series of d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives displayed potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin.[6] Notably, one compound from this series demonstrated considerable selectivity towards T47D cells.[6] Another study on pyrazole oxime compounds bearing a 1,2,3-thiadiazole ring showed significant activity against pancreatic, liver, colon, and gastric cancer cell lines.[6]
| Compound/Alternative | Cancer Cell Line | Efficacy (IC50 in µM) | Reference |
| DHEA derivative 25 | T47D (Breast Cancer) | 0.042 - 0.058 | [6] |
| Adriamycin | T47D (Breast Cancer) | 0.04 | [6] |
| Pyrazole oxime 8e (4-bromo substituted) | Panc-1 (Pancreatic) | 12.79 | [6] |
| HCT-116 (Colon) | 7.19 | [6] | |
| Pyrazole oxime 8l (2,3-difluoro substituted) | Panc-1 (Pancreatic) | 12.22 | [6] |
| HCT-116 (Colon) | 6.56 | [6] | |
| Sorafenib | Panc-1 (Pancreatic) | 11.50 | [6] |
| 5-Fluorouracil | HCT-116 (Colon) | 29.50 | [6] |
| 1,2,3-thia- or 1,2,3-selenadiazole derivative 4c | SW480 (Colon) | > 5-Fluorouracil | [7][8] |
| HCT116 (Colon) | > 5-Fluorouracil | [7][8] | |
| MCF-7 (Breast) | > 5-Fluorouracil | [7][8] |
Antiviral Activity
1,2,3-thiadiazole derivatives have also demonstrated significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[1][9] One study highlighted a thiophene-containing carbohydrazide 1,2,3-thiadiazole that showed potent direct anti-TMV activity with induction potencies of 58.72% and 61.03% at 50 µg/mL, surpassing the reference drugs ninamycin and tiadinil.[9]
| Compound/Alternative | Virus | Efficacy | Reference |
| Thiophene-containing 1,2,3-thiadiazole (99) | TMV | 58.72% & 61.03% induction potency @ 50 µg/mL | [9] |
| Ninamycin | TMV | 18.58% induction potency @ 50 µg/mL | [9] |
| Tiadinil | TMV | 59.25% induction potency @ 50 µg/mL | [9] |
| 1,2,3-thiadiazole-4-carboxamide (102) | TMV | 60% curative activity @ 500 µg/mL | [1] |
| Tiadinil | TMV | 58% curative activity @ 500 µg/mL | [1] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The efficacy of 1,2,3-thiadiazole derivatives is intricately linked to their chemical structure. SAR studies have revealed key determinants of their biological activity.
Key SAR Observations:
-
Substituents on the Phenyl Ring: Halogen substitutions, particularly di-halo substitutions like 2,4-dichloro or 2,6-dihalo, on the phenyl ring attached to the thiadiazole core often enhance biological activity.[10][11] This is a crucial observation for predicting the potential of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether.
-
Position of Substituents: The position of substituents on the 1,2,3-thiadiazole ring is critical. For instance, in a series of necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position were found to be optimal.[10][11]
-
Nature of the Linkage: While the provided data primarily focuses on amide and direct linkages, the ether linkage in the target compound introduces a different physicochemical property that could influence its interaction with biological targets.
Potential Mechanism of Action: Necroptosis Inhibition
One of the well-studied mechanisms of action for a class of 1,2,3-thiadiazole derivatives is the inhibition of necroptosis, a form of programmed necrosis.[10][11] This pathway is implicated in various pathological conditions. The following diagram illustrates a simplified workflow for screening necroptosis inhibitors.
Caption: Workflow for identifying and optimizing 1,2,3-thiadiazole-based necroptosis inhibitors.
Experimental Protocols
To facilitate further research and validation, this section outlines a general experimental protocol for evaluating the efficacy of novel 1,2,3-thiadiazole derivatives, which can be adapted for 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether.
In Vitro Antifungal Assay
-
Fungal Strains: Obtain pure cultures of relevant pathogenic fungi (e.g., Gibberella zeae, Sclerotinia sclerotiorum).
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.
-
Compound Preparation: Dissolve the test compound and a positive control (e.g., a commercial fungicide) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions.
-
Assay:
-
Incorporate the test compound at different concentrations into the molten PDA before pouring the plates.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.
-
-
Data Collection: Measure the diameter of the fungal colony.
-
Analysis: Calculate the percentage of inhibition of mycelial growth compared to the control (solvent only). Determine the EC50 value.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Lines: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Collection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether remains to be established in peer-reviewed literature, the extensive research on its structural analogs provides a strong foundation for predicting its potential. The presence of the 2,4-dichlorophenyl group, a known pharmacophore, coupled with the versatile 1,2,3-thiadiazole core, suggests that this compound is a promising candidate for investigation as an antifungal, anticancer, or antiviral agent.
Future research should focus on the synthesis and biological evaluation of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether. Head-to-head comparisons with leading commercial fungicides, anticancer drugs, and antiviral agents will be crucial to ascertain its therapeutic or agricultural potential. Mechanistic studies to elucidate its mode of action will further guide its development and optimization. The logical relationship for future research is outlined below.
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Safety Operating Guide
Comprehensive Safety & Operational Guide: 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
CAS Number: 338421-13-9 Synonyms: 5-(2,4-dichlorophenoxy)-1,2,3-thiadiazole Chemical Class: Thiadiazole / Halogenated Diaryl Ether Primary Hazard Profile: Acute Toxicity, Severe Irritant, High Aquatic Toxicity, Potential Thermal Instability.
Part 1: Executive Safety Summary
IMMEDIATE ACTION REQUIRED: Treat this compound as a High-Potency Pharmacophore Intermediate . The combination of the electron-deficient 1,2,3-thiadiazole ring and the lipophilic 2,4-dichlorophenyl group necessitates strict containment.
Critical Hazard Alerts
-
Thermal & Shock Sensitivity (Thiadiazole Ring): The 1,2,3-thiadiazole moiety contains a high nitrogen-sulfur content, which can be energetically unstable. While the ether linkage adds stability compared to the free amine, avoid temperatures >50°C during drying or concentration unless thermal analysis (DSC) confirms stability.
-
Bioaccumulation Potential: The 2,4-dichlorophenyl ether motif is highly lipophilic, facilitating rapid dermal absorption and persistence in biological tissues.
-
Aquatic Toxicity: This compound is structurally related to persistent herbicides. All waste must be sequestered from municipal water streams.
Part 2: Personal Protective Equipment (PPE) Matrix
Philosophy of Protection: The goal is to create a "zero-contact" barrier. Standard lab coats are insufficient due to the compound's lipophilicity.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | P3 / N100 Particulate Respirator (Full-face preferred for >1g handling) | Prevents inhalation of fine bioactive dusts. The thiadiazole ring can cause respiratory sensitization. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) or Neoprene | Dichlorophenyl ethers can permeate thin latex. Double gloving provides a breakthrough time >480 mins. |
| Ocular | Chemical Goggles (Indirect Vent) or Face Shield | Safety glasses are inadequate against airborne dusts or splashes that can cause severe corneal damage. |
| Body | Tyvek® Lab Coat (Disposable) with wrist seals | Prevents accumulation on cotton clothing, which can act as a secondary exposure source outside the lab. |
Part 3: Operational Protocols & Workflow
A. Receipt & Storage[1][2][3][4]
-
Inspection: Verify the bottle seal integrity inside a fume hood.
-
Storage Conditions: Store at 2-8°C in a dedicated toxic cabinet. Protect from light.
-
Incompatibility: Keep away from strong oxidizers and reducing agents (potential for cleavage of the ether bond or ring opening).
B. Experimental Handling (Weighing & Solubilization)
Protocol:
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use an anti-static gun on the weighing boat. Thiadiazole powders can be electrostatic, increasing dispersion risk.
-
Solubilization: Dissolve immediately after weighing.
-
Preferred Solvents: DMSO, DMF, Dichloromethane.
-
Avoid: Protophilic solvents at high temperatures.
-
C. Reaction Monitoring & Workup
-
Quenching: Do not quench reactions containing this intermediate into acidic water without cooling; exothermic decomposition of the thiadiazole ring is possible.
-
Rotary Evaporation: Do not heat the water bath above 40°C . Use high vacuum rather than high heat to remove solvents.
D. Safe Handling Logic Flow
The following diagram outlines the decision-making process for handling this compound based on scale and state.
Figure 1: Decision logic for PPE selection and engineering controls based on physical state and quantity.
Part 4: Emergency Response & Disposal[1][4]
Spill Response (Dry Powder)
-
Evacuate the immediate area for 5 minutes to allow dust to settle.
-
Don PPE: Full Tyvek suit, double gloves, and P3 respirator.
-
Containment: Cover spill with a damp paper towel (soaked in inert solvent like heptane or water) to prevent dust generation. Do not dry sweep.
-
Cleanup: Scoop material into a wide-mouth jar. Wipe surface with 10% bleach solution followed by water.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] The dichlorophenyl group can cause persistent irritation; seek ophthalmologist review.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. PEG is superior to water alone for lipophilic ethers.
Waste Disposal
Classification: Hazardous Chemical Waste (Halogenated & Sulfur-bearing).
-
Method: High-temperature incineration with flue gas scrubbing.
-
Prohibition: NEVER dispose of down the drain. The compound is toxic to aquatic life (H410).[4]
-
Labeling: Clearly label waste containers: "Toxic Organic Solid - Contains Sulfur & Chlorine."
References
-
Chemical Identity & CAS : ChemSrc. (2026).[5] 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether (CAS 338421-13-9).[5][6][7][8] Retrieved from [Link]
-
GHS Classification Standards : PubChem. (2025). 1,2,3-Benzothiadiazole (Structural Analog Hazard Profile). Retrieved from [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS#:921787-31-7 | 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Chemsrc [chemsrc.com]
- 6. chem960.com [chem960.com]
- 7. AB300021 | CAS 338421-13-9 – abcr Gute Chemie [abcr.com]
- 8. 338421-13-9_CAS号:338421-13-9_2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether - 化源网 [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
